PRMT5-IN-23
Description
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Properties
Molecular Formula |
C75H91N15O25S |
|---|---|
Molecular Weight |
1634.7 g/mol |
IUPAC Name |
2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,14S)-14-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-nitrophenyl)methyl]-3,6,15-trioxo-1,4,7-triazacyclopentadecane-8-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-[[(2S)-1-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C75H91N15O25S/c1-35(2)60(88-69(105)55-14-10-28-89(55)37(4)91)70(106)84-50-13-7-5-6-12-49(82-67(103)52(29-38-15-18-40(19-16-38)90(112)113)86-65(101)51(83-63(50)99)25-26-58(76)94)64(100)87-54(34-59(95)96)66(102)79-36(3)62(98)85-53(33-44(71(107)108)72(109)110)68(104)81-48(61(77)97)11-8-9-27-78-74(116)80-39-17-22-45-43(30-39)73(111)115-75(45)46-23-20-41(92)31-56(46)114-57-32-42(93)21-24-47(57)75/h15-24,30-32,35-36,44,48-55,60,92-93H,5-14,25-29,33-34H2,1-4H3,(H2,76,94)(H2,77,97)(H,79,102)(H,81,104)(H,82,103)(H,83,99)(H,84,106)(H,85,98)(H,86,101)(H,87,100)(H,88,105)(H,95,96)(H,107,108)(H,109,110)(H2,78,80,116)/t36-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1 |
InChI Key |
MXPWZRUCNYQKKV-HFJZEDLMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
PRMT5-IN-23: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRMT5-IN-23, also identified as compound 50, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme in epigenetic regulation and has emerged as a significant therapeutic target in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound and structurally related compounds, focusing on its biochemical activity, cellular effects, and preclinical anti-tumor efficacy. The information presented herein is synthesized from patent literature and peer-reviewed studies on closely related chemical analogs.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the S-adenosylmethionine (SAM) binding pocket of the PRMT5/MEP50 complex. By occupying this site, it prevents the binding of the methyl donor SAM, thereby inhibiting the symmetric dimethylation of arginine residues on histone and non-histone protein substrates. This blockade of PRMT5's methyltransferase activity disrupts several key cellular processes that are often dysregulated in cancer, including RNA splicing, gene transcription, and cell cycle progression.
A key aspect of the anti-tumor activity of PRMT5 inhibitors is their ability to induce synthetic lethality in cancers with specific genetic deletions, such as methylthioadenosine phosphorylase (MTAP)-deleted tumors. The accumulation of methylthioadenosine (MTA) in these cells partially inhibits PRMT5, making them more susceptible to further inhibition by compounds like this compound.
Quantitative Biological Data
The following tables summarize the in vitro biochemical and cellular activities of this compound and its closely related analogs.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Analog 46 | PRMT5 | Biochemical Assay | 8.5 | [1] |
| GSK-3326595 | PRMT5 | Biochemical Assay | 5.5 | [1] |
| Cell Line | Compound | Assay Type | GI50 (nM) | Reference |
| MV4-11 | Analog 46 | Cell Proliferation | 18 | [1] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway Inhibition
The following diagram illustrates the central role of PRMT5 in cellular processes and the mechanism of its inhibition by this compound.
Caption: PRMT5 pathway and inhibition by this compound.
Experimental Workflow for Cellular Activity
The following diagram outlines a typical workflow for assessing the cellular activity of PRMT5 inhibitors.
Caption: Workflow for cellular activity assessment.
Experimental Protocols
PRMT5 Inhibition Biochemical Assay (Example Protocol)
This protocol is based on methodologies for similar PRMT5 inhibitors and is intended as a representative example.
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Histone H4 peptide substrate
-
This compound (or analog) in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM TCEP)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, histone H4 peptide, and assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (Example Protocol)
This protocol outlines a common method for assessing the anti-proliferative effects of a compound.
-
Reagents and Materials:
-
Cancer cell line (e.g., MV4-11 acute myeloid leukemia cells)
-
Complete cell culture medium
-
This compound in DMSO
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control.
-
Plot the percent growth inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a promising small molecule inhibitor of PRMT5 with potent biochemical and cellular activity. Its mechanism of action, centered on the inhibition of PRMT5's methyltransferase function, leads to significant anti-proliferative effects in cancer cells. The data presented in this guide, based on the characterization of this compound and its close structural analogs, underscore its potential as a valuable tool for cancer research and as a lead compound for the development of novel epigenetic therapies. Further investigation into its in vivo efficacy, safety profile, and biomarkers for patient selection will be critical for its clinical translation.
References
The Cellular Target of PRMT5-IN-23: A Technical Guide to a Macrocyclic Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the cellular target and mechanism of action of PRMT5-IN-23. Initially, it is crucial to clarify a point of ambiguity. While commercially available under the identifier this compound and sometimes referred to as "compound 50," this molecule is not a direct catalytic inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5) enzyme. Instead, it is a potent macrocyclic peptide that functions as a protein-protein interaction (PPI) inhibitor. Specifically, this compound targets the interface between PRMT5 and its substrate-specific adaptor proteins, primarily RioK1 and pICln, thereby modulating the methylation of a select subset of PRMT5 substrates. This guide will delve into the quantitative data, experimental methodologies, and cellular pathways associated with this unique mode of PRMT5 inhibition.
Data Presentation
The inhibitory activity of this compound and its analogues is primarily characterized by their binding affinity to the PRMT5/MEP50 complex and their ability to disrupt the interaction with adaptor proteins. The following tables summarize the key quantitative data from the development and characterization of these macrocyclic peptides.
Table 1: Binding Affinity of this compound (Compound 50) to the PRMT5/MEP50 Complex
| Compound | Description | Binding Affinity (KD) to PRMT5/MEP50 |
| This compound (Compound 50) | Optimized macrocyclic peptide | 89 nM[1] |
Table 2: Inhibitory Activity of a closely related Macrocyclic Peptide (Compound 53) on PRMT5-Adaptor Protein Interaction
| Compound | Interaction Inhibited | IC50 |
| Compound 53 | PRMT5 - pICln | 654 nM[1][2] |
Experimental Protocols
The characterization of this compound and related macrocyclic peptides involves several key biochemical and biophysical assays. The following are detailed methodologies for these experiments.
Fluorescence Polarization (FP) Assay for Binding Affinity (KD)
This assay is used to determine the dissociation constant (KD) of the fluorescently labeled macrocyclic peptide to the PRMT5/MEP50 complex.
Reagents and Materials:
-
Purified recombinant human PRMT5/MEP50 complex
-
Fluorescently labeled macrocyclic peptide (e.g., with 5-carboxytetramethylrhodamine, TAMRA)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
A constant concentration of the fluorescently labeled macrocyclic peptide (e.g., 10 nM) is prepared in the assay buffer.
-
A serial dilution of the PRMT5/MEP50 complex is prepared in the assay buffer, typically starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 0.1 nM).
-
In the microplate, equal volumes of the fluorescently labeled peptide and the serially diluted PRMT5/MEP50 complex are mixed.
-
The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
The change in fluorescence polarization is plotted against the concentration of the PRMT5/MEP50 complex.
-
The KD value is determined by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).
Competitive Fluorescence Polarization (FP) Assay for IC50
This assay measures the ability of a non-labeled inhibitor (like this compound) to displace a fluorescently labeled tracer from the PRMT5/MEP50 complex.
Reagents and Materials:
-
Purified recombinant human PRMT5/MEP50 complex
-
Fluorescently labeled tracer peptide (a known binder to the target site)
-
Unlabeled competitor peptide (this compound or its analogues)
-
Assay buffer
-
Microplates and plate reader as described above
Procedure:
-
A solution containing a fixed concentration of the PRMT5/MEP50 complex and the fluorescently labeled tracer is prepared in the assay buffer. The concentrations are chosen to ensure a significant portion of the tracer is bound to the protein.
-
A serial dilution of the unlabeled competitor peptide is prepared in the assay buffer.
-
In the microplate, the PRMT5/MEP50-tracer complex solution is mixed with the serially diluted competitor peptide.
-
The plate is incubated to allow the competition to reach equilibrium.
-
Fluorescence polarization is measured.
-
The decrease in fluorescence polarization is plotted against the concentration of the competitor peptide.
-
The IC50 value, the concentration of the competitor that displaces 50% of the bound tracer, is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: PRMT5 signaling and the inhibitory mechanism of this compound.
Experimental Workflow
Caption: Workflow for the characterization of this compound.
Logical Relationship
Caption: Mechanism of action of this compound as a PPI inhibitor.
References
The Discovery and Development of PRMT5 Inhibitor EPZ015666: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Due to the absence of publicly available information on a compound specifically named "PRMT5-IN-23," this guide will focus on the well-characterized and clinically evaluated Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, EPZ015666 (also known as GSK3326595 ). This potent and selective inhibitor serves as an exemplary case study for the discovery and development of PRMT5-targeted therapies.
Introduction to PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[2][3] Dysregulation and overexpression of PRMT5 have been implicated in the progression of various cancers, including non-Hodgkin's lymphoma, breast cancer, lung cancer, and glioblastoma, making it a compelling target for therapeutic intervention.[3][4]
Discovery and Optimization of EPZ015666
EPZ015666 was identified through a structure and property-guided design strategy, evolving from an initial hit compound with modest activity and poor in vitro clearance.[5] The optimization process focused on enhancing potency and improving pharmacokinetic properties, leading to a potent in vivo tool compound.[5][6] A key feature of EPZ015666's interaction with PRMT5 is its unique cation-π binding mode involving its tetrahydroisoquinoline (THIQ) moiety with the S-adenosylmethionine (SAM) cofactor.[5][6] This inhibitor is peptide-competitive and SAM-cooperative, demonstrating high selectivity for PRMT5 over other protein methyltransferases.[7][8]
Below is a diagram illustrating the workflow from initial hit to the development of EPZ015666.
Caption: Workflow of EPZ015666 discovery and development.
Quantitative Data
The following tables summarize the key quantitative data for EPZ015666.
Table 1: Biochemical Activity
| Parameter | Value | Notes |
| Ki | 5 nM | Potent inhibition of PRMT5.[9] |
| IC50 | 22 nM | Half-maximal inhibitory concentration in biochemical assays.[8] |
| Selectivity | >20,000-fold | Highly selective over other protein methyltransferases.[9] |
Table 2: Cellular Activity
| Cell Line | Cancer Type | IC50 | Notes |
| Z-138 | Mantle Cell Lymphoma | 96 nM | Proliferation inhibition.[9] |
| Granta-519 | Mantle Cell Lymphoma | 904 nM | Proliferation inhibition.[9] |
| Maver-1 | Mantle Cell Lymphoma | 450 nM | Proliferation inhibition after 12 days.[8] |
| HCC1954 | Breast Cancer | 0.8 µM | Cell viability inhibition.[9] |
| MDA-MB-453 | Breast Cancer | 1 µM | Cell viability inhibition.[9] |
Table 3: Clinical Trial Results (METEOR-1: GSK3326595)
| Cancer Type | Number of Patients (n) | Overall Response Rate (ORR) | Key Responses |
| Adenoid Cystic Carcinoma | 50 | - | 2 Partial Responses.[4][10] |
| ER-positive Breast Cancer | 47 | - | 1 Partial Response.[4] |
| Non-Hodgkin Lymphoma | 29 | 10% | 2 Complete Responses (Follicular and DLBCL).[4][10] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of EPZ015666 are outlined below.
Biochemical PRMT5 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of EPZ015666 against the PRMT5 enzyme.
Methodology:
-
Recombinant human PRMT5/MEP50 complex is used as the enzyme source.
-
A synthetic peptide derived from a known PRMT5 substrate (e.g., histone H4) is used as the methyl acceptor.
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) serves as the methyl donor.
-
The enzyme, peptide substrate, and varying concentrations of EPZ015666 are incubated in an appropriate reaction buffer.
-
The reaction is initiated by the addition of [³H]-SAM and allowed to proceed at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the radiolabeled methylated peptide is captured on a filter membrane.
-
Unincorporated [³H]-SAM is washed away.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation/Viability Assays
Objective: To assess the effect of EPZ015666 on the growth and viability of cancer cell lines.
Methodology (MTT Assay Example):
-
Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[11]
-
Cells are treated with a serial dilution of EPZ015666 or vehicle control (DMSO) for a specified duration (e.g., 72 hours or longer, covering multiple cell doubling times).[1][11]
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11]
-
The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
A solubilization solution (e.g., acidic isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.[11]
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.
In-Cell Western (ICW) for Target Engagement
Objective: To measure the inhibition of PRMT5-mediated symmetric dimethylation in a cellular context.
Methodology:
-
Cells (e.g., Z-138 mantle cell lymphoma cells) are seeded in 96-well plates.[6]
-
Cells are treated with various concentrations of EPZ015666 for a defined period.
-
After treatment, cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody specific for a symmetrically dimethylated arginine (sDMA) mark on a known PRMT5 substrate (e.g., SmD3 or H4R3me2s).[1]
-
A fluorescently labeled secondary antibody is then added.
-
A normalization antibody (e.g., against a housekeeping protein) with a different fluorescent label is used to control for cell number.
-
The fluorescence intensity for both antibodies is measured using an imaging system.
-
The sDMA signal is normalized to the control protein signal, and the IC50 for cellular target inhibition is calculated.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of EPZ015666 in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with a human cancer cell line (e.g., a mantle cell lymphoma line like Z-138).[9]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
EPZ015666 is administered orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily).[9]
-
The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for sDMA levels).
-
Efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group.
Signaling Pathways and Mechanism of Action
PRMT5 inhibition by EPZ015666 impacts multiple oncogenic signaling pathways. By blocking the symmetric dimethylation of various substrates, EPZ015666 can induce cell cycle arrest, apoptosis, and inhibit cell proliferation.
Key signaling pathways affected by PRMT5 include:
-
Cell Cycle and Apoptosis: PRMT5 regulates the expression of cell cycle-associated genes and can modify key proteins like p53 and E2F-1.[2][3] Inhibition of PRMT5 can lead to cell cycle arrest and apoptosis.
-
PI3K/AKT/mTOR Pathway: PRMT5 can influence this critical survival pathway, in some contexts, through the regulation of upstream receptors like FGFR3.[11][12]
-
ERK Signaling Pathway: PRMT5 has been shown to modulate the ERK signaling pathway, which is crucial for cell proliferation and survival.[12][13]
-
NF-κB Signaling: PRMT5 can directly methylate the p65 subunit of NF-κB, thereby activating this pro-tumorigenic signaling pathway.[2][3]
The diagram below illustrates the central role of PRMT5 in these signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. osti.gov [osti.gov]
- 6. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. onclive.com [onclive.com]
- 11. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5-IN-23: Unveiling its Impact on Symmetric Arginine Dimethylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. PRMT5-IN-23 has been identified as an inhibitor of PRMT5 with anti-tumor activity. This technical guide aims to provide a comprehensive overview of the effect of this compound on symmetric arginine dimethylation, consolidating available data and outlining key experimental methodologies.
Introduction to Symmetric Arginine Dimethylation and PRMT5
Arginine methylation is a post-translational modification catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). This modification can result in three different forms: monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (sDMA). PRMT5 is the primary enzyme responsible for catalyzing the formation of sDMA.
The process of symmetric dimethylation involves the transfer of two methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the two terminal guanidino nitrogen atoms of an arginine residue. This modification can alter the structure and function of the target protein, thereby influencing its interactions with other molecules and its role in cellular pathways.
This compound: A Novel Inhibitor
Quantitative Analysis of this compound Activity
A thorough search of scientific literature and public databases did not yield specific quantitative data (e.g., IC50 or Ki values) for the direct inhibition of PRMT5 enzymatic activity or the reduction of symmetric arginine dimethylation by this compound. This information is crucial for a complete understanding of its potency and mechanism of action.
Table 1: Quantitative Data for this compound (Data Not Available)
| Assay Type | Target | Substrate | IC50 / Ki | Reference |
| Biochemical Assay | PRMT5 | Histone H4 (H4R3) | N/A | N/A |
| Cellular Assay | Endogenous PRMT5 | SmD3 | N/A | N/A |
N/A: Not Available in publicly accessible scientific literature.
Experimental Protocols for Assessing PRMT5 Inhibition
To evaluate the effect of inhibitors like this compound on symmetric arginine dimethylation, several key experiments are typically performed. The following sections outline the general methodologies for these assays.
In Vitro Biochemical Assay for PRMT5 Activity
This assay directly measures the enzymatic activity of purified PRMT5 and its inhibition by a test compound.
Principle: The assay quantifies the transfer of a radiolabeled methyl group from [³H]-SAM to a generic or specific PRMT5 substrate, such as histone H4 peptide.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (e.g., residues 1-21)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound or other test compounds
-
Scintillation cocktail and counter
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT5/MEP50, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the proteins and peptide substrate.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) and wash to remove unincorporated [³H]-SAM.
-
Add a scintillation cocktail to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Symmetric Arginine Dimethylation
This assay assesses the ability of an inhibitor to penetrate cells and inhibit PRMT5 activity on its endogenous substrates.
Principle: The level of symmetric dimethylation on a known PRMT5 substrate, such as SmD3 (a component of the spliceosome), is measured in cells treated with the inhibitor using Western blotting.
Materials:
-
Cancer cell line with detectable levels of sDMA on SmD3 (e.g., various lymphoma or lung cancer cell lines)
-
This compound or other test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-sDMA-SmD3 (symmetric dimethyl-arginine specific), anti-SmD3 (total protein), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Lyse the cells and quantify the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against sDMA-SmD3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total SmD3 and the loading control to normalize the sDMA signal.
-
Quantify the band intensities to determine the concentration-dependent reduction in symmetric dimethylation.
Visualizing the Impact of this compound
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of PRMT5 inhibition and a typical experimental workflow.
Caption: Mechanism of PRMT5 inhibition by this compound.
Caption: Workflow for a cellular assay to measure PRMT5 inhibition.
Conclusion
This compound is an identified inhibitor of PRMT5, a key enzyme in symmetric arginine dimethylation with significant implications in oncology. While the public availability of specific quantitative data for this compound is limited, the established methodologies for assessing PRMT5 activity provide a clear framework for its further characterization. The experimental protocols and conceptual diagrams presented in this guide offer a foundational understanding for researchers and drug development professionals working on the therapeutic targeting of PRMT5. Further peer-reviewed studies are anticipated to fully elucidate the biochemical and cellular profile of this compound.
References
PRMT5-IN-23 and the Landscape of Epigenetic Regulation by PRMT5 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases lack specific quantitative data and detailed experimental protocols for the compound designated "PRMT5-IN-23". To fulfill the core requirements of this guide, the well-characterized, potent, and selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, GSK3326595 (Eprizetostat) , will be used as a representative molecule. The data, protocols, and pathways described herein are based on published studies of GSK3326595 and are intended to provide a thorough technical framework for understanding the role of PRMT5 inhibition in epigenetic regulation.
Introduction to PRMT5 as an Epigenetic Target
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation. As the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins, PRMT5 plays a pivotal role in a multitude of cellular processes. These include the regulation of gene expression, mRNA splicing, DNA damage repair, and cell signaling pathways.[1] The dysregulation and overexpression of PRMT5 are widely observed in various cancers, where it contributes to cancer cell proliferation and survival, making it a compelling therapeutic target.[2]
PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex.[1] Inhibition of PRMT5's methyltransferase activity leads to a global reduction in SDMA levels, disrupting downstream cellular processes that are critical for cancer cell survival.[3]
Quantitative Data for the Representative PRMT5 Inhibitor: GSK3326595
The following tables summarize the key quantitative metrics for GSK3326595, providing a benchmark for its potency and selectivity.
Table 2.1: Biochemical Potency of GSK3326595
| Parameter | Value (nM) | Substrate | Notes |
| IC50 | 6.2 ± 0.8 | Histone H4 Peptide | Potent inhibition of PRMT5/MEP50 complex.[4] |
| IC50 | ~6 - 22 | Various | Different sources report slightly different IC50 values.[5][6][7] |
| Kiapp | 3.1 ± 0.4 | Histone H4 Peptide | Apparent inhibition constant calculated from IC50.[4] |
| Kiapp | 3.0 ± 0.3 | Histone H2A Peptide | Similar potency against different histone substrates.[4] |
| Kiapp | 3.0 ± 0.8 | SmD3 Peptide | Potent inhibition of a non-histone splicing factor substrate.[4] |
| Kiapp | 9.9 ± 0.8 | FUBP1 Peptide | Inhibition of a transcriptional regulator substrate.[4] |
| *Kiapp | 9.5 ± 3.3 | HNRNPH1 Peptide | Inhibition of another splicing factor substrate.[4] |
Table 2.2: Selectivity of GSK3326595
| Enzyme Family | Selectivity Fold | Notes |
| Other Methyltransferases | >4,000-fold | Highly selective for PRMT5/MEP50 over a panel of 20 other methyltransferases, including the other Type II PRMT, PRMT9.[3][4] |
Core Mechanism of Action and Role in Epigenetic Regulation
GSK3326595 is a reversible, S-adenosylmethionine (SAM) uncompetitive, and peptide substrate-competitive inhibitor of PRMT5.[4][6] Its mechanism of action is centered on the reduction of SDMA on key cellular proteins, which has several downstream consequences impacting epigenetic regulation and cancer cell biology.
-
Alteration of RNA Splicing: PRMT5 is crucial for the proper assembly and function of the spliceosome. By inhibiting PRMT5, GSK3326595 induces widespread changes in mRNA splicing. A key example is the alternative splicing of MDM4 , a negative regulator of the tumor suppressor p53. This altered splicing can lead to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis.[3][]
-
Epigenetic Regulation of Gene Expression: PRMT5-mediated methylation of histone tails, particularly the symmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2s) and Histone H3 at Arginine 8 (H3R8me2s), is associated with transcriptional repression of tumor suppressor genes.[2] Inhibition by GSK3326595 can, therefore, lead to the reactivation of these silenced genes.
-
Modulation of Signaling Pathways: PRMT5 can directly methylate non-histone proteins that are components of critical signaling pathways. Inhibition with GSK3326595 can thus modulate these pathways. For instance, in pancreatic cancer, GSK3326595 has been shown to reactivate the Hippo signaling pathway by preventing the methylation of the kinase MST2.[9]
Key Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by PRMT5 Inhibition
The following diagrams illustrate the central role of PRMT5 in various oncogenic signaling pathways and the points of intervention for inhibitors like GSK3326595.
Caption: PRMT5 signaling pathways and points of inhibition.
Experimental Workflows
The following diagram outlines a general workflow for evaluating a PRMT5 inhibitor like GSK3326595.
Caption: General workflow for evaluating PRMT5 inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the characterization of PRMT5 inhibitors.
Protocol: Cell Viability Assay (Luminescent)
This protocol determines the number of viable cells in culture based on the quantification of ATP.
-
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
GSK3326595 (or other PRMT5 inhibitor)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line. Incubate overnight to allow for attachment.[1]
-
Inhibitor Preparation: Prepare serial dilutions of GSK3326595 in complete culture medium. A typical 10-point dose-response curve might range from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
-
Protocol: Western Blot for PRMT5 Target Engagement (SDMA Levels)
This protocol is used to confirm that the inhibitor is engaging its target within the cell by measuring the levels of a known PRMT5 substrate mark, H4R3me2s or total cellular SDMA.
-
Materials:
-
Cancer cell lines
-
GSK3326595
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-H4R3me2s, anti-Total Histone H4, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Digital imaging system
-
-
Procedure:
-
Cell Treatment: Treat cells with GSK3326595 at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
SDS-PAGE: Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities and normalize the SDMA or H4R3me2s signal to the loading control or total protein control (e.g., Total H4).
-
Conclusion and Future Directions
The inhibition of PRMT5 represents a promising therapeutic strategy in oncology. The representative inhibitor, GSK3326595, demonstrates how targeting this epigenetic regulator can lead to potent anti-tumor activity through multiple mechanisms, including the modulation of RNA splicing and the reactivation of tumor suppressor pathways.[4][9] While clinical activity for first-generation inhibitors has been modest, these studies have provided invaluable proof-of-concept.[10][11] Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond, exploring combination therapies to overcome resistance, and developing next-generation inhibitors with improved therapeutic windows. The synthetic lethal relationship between PRMT5 and the deletion of the MTAP gene, present in approximately 15% of cancers, remains a particularly attractive area for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. GSK3326595 | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 9. MST2 methylation by PRMT5 inhibits Hippo signaling and promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
PRMT5-IN-23 as a Chemical Probe for PRMT5 Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides an in-depth technical guide on the use of PRMT5-IN-23 and other representative chemical probes to investigate the function of Protein Arginine Methyltransferase 5 (PRMT5). It covers the biochemical and cellular characterization of these tools, detailed experimental protocols, and the visualization of relevant biological pathways and workflows.
Introduction: PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for catalyzing the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is a critical regulatory mechanism in numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1] PRMT5 forms a complex with the Methylosome Protein 50 (MEP50), which is essential for its enzymatic activity.[3]
Dysregulation and overexpression of PRMT5 are implicated in various cancers, including lymphoma, lung, breast, and colorectal cancers, often correlating with poor patient prognosis.[3][4][5] Its multifaceted role in promoting cancer cell proliferation and survival has established PRMT5 as a compelling therapeutic target.[2][5]
Chemical probes are indispensable tools for elucidating the biological functions of enzymes like PRMT5 and for validating them as therapeutic targets.[6] this compound (also referred to as compound 50 in some contexts) has been identified as an inhibitor of PRMT5 with anti-tumor activity.[7] However, detailed public data on its biochemical potency, selectivity, and specific protocols for its use are limited. Therefore, this guide will use data from well-characterized, potent, and selective PRMT5 inhibitors, such as JNJ-64619178, as representative examples to illustrate the principles and methods for evaluating any PRMT5 chemical probe.
Data Presentation: Quantitative Analysis of a Representative PRMT5 Inhibitor
To be considered a high-quality chemical probe, an inhibitor must demonstrate high potency for its intended target, significant activity in cellular assays, and substantial selectivity over other related proteins. The following tables summarize quantitative data for JNJ-64619178, a potent and selective PRMT5 inhibitor, which serves as a benchmark for the characterization of probes like this compound.
Table 1: Biochemical and Cellular Potency
| Assay Type | Target / Cell Line | Parameter | Value | Reference |
| Biochemical Assay | PRMT5/MEP50 | IC₅₀ | 0.14 nM | [8] |
| Cellular Assay | A549 (Lung Cancer) | EC₅₀ (sDMA Inhibition) | Not Specified | [8] |
| Cellular Assay | Z-138 (Mantle Cell Lymphoma) | IC₅₀ (Proliferation) | Not Specified |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC₅₀ (Half-maximal effective concentration) is the concentration required to elicit a 50% response in a cellular assay.
Table 2: Selectivity Profile Against Other Methyltransferases
The selectivity of a chemical probe is critical to ensure that observed biological effects are attributable to the inhibition of the intended target.
| Enzyme | Class | % Inhibition at 10 µM | Reference |
| PRMT5/MEP50 | Arginine Methyltransferase (Type II) | >80% | [8] |
| PRMT1 | Arginine Methyltransferase (Type I) | <15% | [8] |
| PRMT3 | Arginine Methyltransferase (Type I) | <15% | [8] |
| PRMT4 (CARM1) | Arginine Methyltransferase (Type I) | <15% | |
| PRMT6 | Arginine Methyltransferase (Type I) | <15% | |
| PRMT7 | Arginine Methyltransferase (Type III) | <15% | |
| SETD2 | Lysine Methyltransferase | <15% | |
| EZH2 | Lysine Methyltransferase | <15% | |
| G9a | Lysine Methyltransferase | <15% | |
| DNMT1 | DNA Methyltransferase | <15% |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for characterizing a PRMT5 inhibitor.
This assay quantitatively measures the enzymatic activity of the PRMT5/MEP50 complex to determine the biochemical potency (IC₅₀) of an inhibitor.
-
Objective: To determine the IC₅₀ value of an inhibitor against the purified PRMT5/MEP50 complex.
-
Principle: The assay measures the production of S-adenosylhomocysteine (SAH), the universal by-product of SAM-dependent methylation reactions, using high-throughput mass spectrometry.
-
Materials:
-
Purified, full-length human PRMT5/MEP50 complex.
-
Histone H4 peptide substrate.
-
S-adenosylmethionine (SAM).
-
Test Inhibitor (e.g., this compound).
-
Assay Buffer (e.g., 20 mM Tris pH 8.0, 1 mM DTT, 0.01% Tween-20).
-
384-well reaction plates.
-
RapidFire High-Throughput Mass Spectrometry system.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add the diluted inhibitor solution.
-
Add a solution containing the PRMT5/MEP50 enzyme complex and the histone H4 peptide substrate to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of SAM to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding an acid solution (e.g., 1% trifluoroacetic acid).
-
Analyze the samples using the RapidFire Mass Spectrometry system to quantify the amount of SAH produced.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO-treated controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter dose-response model to determine the IC₅₀ value.[8]
-
This protocol assesses the ability of an inhibitor to engage PRMT5 within cells by measuring the reduction in symmetric dimethylation of a known substrate, such as SmD3 or Histone H4 at Arginine 3 (H4R3me2s).
-
Objective: To determine the cellular potency (EC₅₀) of an inhibitor by quantifying the reduction of a PRMT5-mediated methylation mark.
-
Materials:
-
Cell line of interest (e.g., Z-138 mantle cell lymphoma).
-
Complete culture medium.
-
Test Inhibitor (e.g., this compound).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-sDMA (e.g., anti-H4R3me2s), anti-total Histone H4 (for loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the inhibitor (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature.[2] b. Incubate the membrane with the primary anti-sDMA antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2] e. Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using a digital imaging system.
-
Normalization: Quantify the band intensities for the sDMA mark. To normalize, strip the membrane and re-probe with an antibody against the total protein substrate (e.g., anti-total H4) or a loading control (e.g., β-actin).
-
Analysis: Calculate the normalized sDMA signal as a percentage of the vehicle-treated control and plot against the inhibitor concentration to determine the EC₅₀ value.
-
CETSA is a powerful biophysical method to verify direct target engagement in a cellular context. The principle is that the binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its thermal stability.
-
Objective: To confirm the direct binding of an inhibitor to PRMT5 in intact cells.
-
Materials:
-
Cell line of interest.
-
Test Inhibitor (e.g., this compound).
-
PBS supplemented with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Equipment for protein extraction and Western Blotting (as described above).
-
Primary antibody: anti-PRMT5.
-
-
Procedure:
-
Treatment: Treat cultured cells with the test inhibitor at a fixed concentration (e.g., 10x the cellular EC₅₀) or a vehicle control (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Western Blot Analysis: Collect the supernatants and analyze the amount of soluble PRMT5 at each temperature point by Western Blot, as described in Protocol 3.2, using an anti-PRMT5 antibody.
-
Analysis: Plot the amount of soluble PRMT5 (normalized to the unheated control) against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of PRMT5 function and inhibition.
References
- 1. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Biological Activity of PRMT5 Inhibitors in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology.[1] As the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification of both histone and non-histone proteins, PRMT5 plays a critical role in a multitude of cellular processes frequently dysregulated in cancer, including gene expression, mRNA splicing, DNA damage repair, and signal transduction.[1][2] Elevated PRMT5 expression is observed in a wide array of malignancies, including lymphomas, breast, lung, and colorectal cancers, and often correlates with poor prognosis.[3] Consequently, the development of small molecule inhibitors targeting PRMT5 is an area of intense research.
This technical guide provides a comprehensive overview of the biological activity of potent and selective PRMT5 inhibitors in cancer cells. While the specific compound "PRMT5-IN-23" is not documented in publicly available scientific literature, this guide will focus on the well-characterized activities of other representative PRMT5 inhibitors, offering insights into their mechanism of action, effects on cancer cell signaling, and methodologies for their evaluation.
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors primarily function by blocking the enzymatic activity of the PRMT5/MEP50 complex.[4] The majority of these inhibitors are competitive with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of a methyl group to its protein substrates.[4] This inhibition leads to a global reduction in SDMA levels on both histone (e.g., H4R3, H3R8) and non-histone proteins.[4][5]
The downstream consequences of PRMT5 inhibition are multifaceted and impact several key cellular processes that are critical for cancer cell survival and proliferation:
-
Transcriptional Regulation: PRMT5-mediated histone methylation can lead to the transcriptional repression of tumor suppressor genes.[5][6] Inhibition of PRMT5 can, therefore, reactivate the expression of these crucial negative regulators of cell growth.
-
RNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome through the methylation of Sm proteins.[7] Inhibition of PRMT5 disrupts pre-mRNA splicing, leading to the production of aberrant proteins and induction of cell stress.[3]
-
DNA Damage Repair: PRMT5 is implicated in the regulation of the DNA damage response (DDR).[8] Inhibition of PRMT5 can sensitize cancer cells to DNA damaging agents and PARP inhibitors by downregulating the expression of key DDR genes.[8]
-
Cell Cycle Control: PRMT5 regulates the expression and activity of key cell cycle proteins. Its inhibition can lead to cell cycle arrest, thereby halting cancer cell proliferation.
Quantitative Data on the Biological Activity of PRMT5 Inhibitors
The potency of PRMT5 inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. The following tables summarize the in vitro activity of several representative PRMT5 inhibitors across a panel of cancer cell lines.
Table 1: Enzymatic and Cellular IC50 Values of Selected PRMT5 Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| C220 | Cellular | - | 3 - 18 | [8] |
| CMP5 | Cellular | ATL cell lines | 3,980 - 23,940 | [9] |
| HLCL61 | Cellular | ATL cell lines | 3,090 - 7,580 | [9] |
| GSK3203591 | Growth Inhibition | Mantle Cell Lymphoma (Z-138) | <10 | [4] |
| GSK3203591 | Growth Inhibition | Mantle Cell Lymphoma (Granta-519) | <10 | [4] |
| GSK3203591 | Growth Inhibition | Diffuse Large B-cell Lymphoma (WSU-DLCL2) | <10 | [4] |
Table 2: Growth Inhibition (gIC50) of Representative PRMT5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | gIC50 (nM) | Reference |
| PRT-382 | Jeko-1 | Mantle Cell Lymphoma | <500 | [4] |
| PRT-382 | Z-138 | Mantle Cell Lymphoma | <150 | [4] |
| PRT-382 | Mino | Mantle Cell Lymphoma | <1000 | [4] |
| GSK3203591 | SU-DHL-6 | Diffuse Large B-cell Lymphoma | <20 | [4] |
| GSK3203591 | HBL-1 | Diffuse Large B-cell Lymphoma | <20 | [4] |
| GSK3203591 | OCI-LY19 | Diffuse Large B-cell Lymphoma | <50 | [4] |
gIC50 represents the concentration that inhibits cell growth by 50%.
Key Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 activity is intricately linked to several critical signaling pathways that drive oncogenesis. Inhibition of PRMT5 can, therefore, lead to the downregulation of these pro-survival pathways.
-
PI3K/AKT Pathway: PRMT5 has been shown to directly methylate and activate AKT, a central kinase in the PI3K/AKT signaling pathway that promotes cell survival and proliferation.[10]
-
ERK1/2 Pathway: PRMT5 can regulate the expression of components of the ERK1/2 signaling cascade, and its inhibition can lead to decreased pathway activity.
-
WNT/β-catenin Pathway: In some cancers, PRMT5 promotes WNT/β-catenin signaling by epigenetically silencing pathway antagonists.[10]
Caption: Simplified overview of PRMT5 signaling pathways and the point of intervention for PRMT5 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of PRMT5 inhibitors in cancer cells.
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.[4][11]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the plate for a desired time period (e.g., 72 to 144 hours).[4]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[11]
Caption: Experimental workflow for a cell viability assay to determine the IC50 of a PRMT5 inhibitor.
Western Blot Analysis for PRMT5 Activity
This protocol is for detecting changes in the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 enzymatic activity, following treatment with a PRMT5 inhibitor.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-SDMA, 1:1000) overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a digital imager.[11]
-
Analysis: Quantify the band intensities and normalize the SDMA and PRMT5 signals to the loading control.
Caption: Logical relationship of a Western blot experiment to assess PRMT5 inhibitor activity.
Conclusion
The inhibition of PRMT5 represents a promising therapeutic strategy for a variety of cancers. The biological activity of PRMT5 inhibitors is characterized by the induction of cell cycle arrest, apoptosis, and the sensitization of cancer cells to other therapies. A thorough understanding of their mechanism of action and the signaling pathways they modulate is crucial for their successful clinical development. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel PRMT5 inhibitors. As research in this field continues to advance, the development of more potent and selective PRMT5 inhibitors holds the potential to provide significant benefit to cancer patients.
References
- 1. Targeting PRMT5 in cancer: Mechanistic insights and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. onclive.com [onclive.com]
- 4. benchchem.com [benchchem.com]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. usbio.net [usbio.net]
Methodological & Application
Application Notes and Protocols for PRMT5-IN-23
For Research Use Only.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target in oncology.[2][3] PRMT5-IN-23 is a small molecule inhibitor of PRMT5, designed to block its methyltransferase activity and consequently inhibit the growth of cancer cells. These application notes provide a detailed protocol for the cell-based characterization of this compound.
PRMT5 Signaling Pathway
PRMT5 is a central node in several signaling pathways that are critical for cell proliferation and survival. It influences the function of key regulatory proteins and is involved in pathways such as the ERK1/2, PI3K/AKT, and NF-κB signaling cascades. By inhibiting PRMT5, this compound can modulate these pathways, leading to anti-tumor effects.
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Disclaimer: The following table contains representative data for illustrative purposes, as specific quantitative data for this compound is not publicly available. Researchers should determine these values experimentally.
| Parameter | Cell Line | Value | Assay Type |
| IC50 | MCF-7 (Breast Cancer) | e.g., 50 nM | Cell Viability (72h) |
| A549 (Lung Cancer) | e.g., 75 nM | Cell Viability (72h) | |
| Jurkat (Leukemia) | e.g., 100 nM | Cell Viability (72h) | |
| DC50 | MCF-7 (Breast Cancer) | e.g., 1.1 µM | PRMT5 Degradation |
| sDMA Inhibition | MCF-7 (Breast Cancer) | e.g., IC50 = 25 nM | Western Blot |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Add the diluted compound or DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Western Blot for Symmetric Dimethylarginine (sDMA) Levels
This protocol assesses the inhibitory activity of this compound by measuring the levels of global symmetric dimethylarginine.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with varying concentrations of this compound or DMSO for 48-72 hours.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an anti-β-actin antibody for normalization.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the sDMA signal to the loading control.
Experimental Workflow
The following diagram outlines a typical workflow for the initial characterization of a PRMT5 inhibitor like this compound.
Caption: A typical experimental workflow for characterizing a PRMT5 inhibitor.
References
Application Notes and Protocols for PRMT5-IN-23 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology.[1][2] PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in regulating gene expression, mRNA splicing, DNA damage repair, and cell signaling pathways.[3][4] Dysregulation and overexpression of PRMT5 have been widely implicated in the progression of numerous cancers, including lymphomas, leukemias, and solid tumors such as breast, lung, and colorectal cancer, making it a compelling target for therapeutic intervention.[1][5][6]
PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby inducing cancer cell death and inhibiting tumor growth.[1] A particularly promising strategy involves targeting PRMT5 in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, a common event in many tumors.[1][7] These notes provide an overview of the application of PRMT5 inhibitors, using data from well-characterized analogs to guide the use of PRMT5-IN-23 in treating cancer cell lines.
Quantitative Data for PRMT5 Inhibitors
The efficacy of a PRMT5 inhibitor is typically determined by its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for several representative PRMT5 inhibitors. This data can serve as a valuable reference for establishing the effective concentration range for this compound.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| GSK3326595 | MC38/gp100 (WT) | ~10 | [8] |
| GSK3326595 | MC38/gp100 (Mtap-KO) | ~10 | [8] |
| GSK3326595 | B16 (WT) | ~10 | [8] |
| GSK3326595 | B16 (Mtap-KO) | ~10 | [8] |
| MRTX1719 | MC38/gp100 (WT) | >10,000 | [8] |
| MRTX1719 | MC38/gp100 (Mtap-KO) | ~10 | [8] |
| MRTX1719 | B16 (WT) | >10,000 | [8] |
| MRTX1719 | B16 (Mtap-KO) | ~10 | [8] |
| Compound 20 | MV-4-11 | 4.2 | [6] |
| GSK-3326595 | MV-4-11 | 9.2 | [6] |
| 3039-0164 | A549 | 63,000 | [9] |
| CMP5 | ATL patient cells | 23,940 - 33,120 | [10] |
| HLCL61 | ATL patient cells | 2,330 - 42,710 | [10] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway and Inhibition
PRMT5 exerts its oncogenic functions through various mechanisms, including the regulation of gene expression via histone methylation, modulation of RNA splicing, and control of cell cycle progression.[3][4][11] Inhibition of PRMT5 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified PRMT5 signaling pathway and the point of intervention by this compound.
Experimental Workflow for Evaluating PRMT5 Inhibitors
A typical workflow for assessing the efficacy of a novel PRMT5 inhibitor like this compound involves a series of in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a PRMT5 Inhibitor In Vivo Xenograft Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an in vivo xenograft study to evaluate the efficacy of a novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitor. The protocols are based on established methodologies for similar compounds in preclinical development.
Introduction to PRMT5 and Its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT5 activity is implicated in the development and progression of numerous cancers, including lymphomas, breast cancer, lung cancer, and glioblastoma, making it a promising therapeutic target.[2][3] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby disrupting these cancer-promoting pathways and inducing tumor cell death.[2] Preclinical studies with various PRMT5 inhibitors have demonstrated significant anti-tumor activity in a range of cancer models.[4]
Mechanism of Action of PRMT5
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification can modulate the function of target proteins, leading to altered gene expression and cellular signaling. Key pathways affected by PRMT5 activity include cell cycle regulation, apoptosis, and growth factor signaling.[1][3][5] For instance, PRMT5 can regulate the expression of cell cycle-associated genes by modifying proteins like p53 and E2F-1.[5] It has also been shown to influence major signaling pathways such as the ERK1/2 and PI3K pathways.[6]
Preclinical In Vivo Xenograft Studies
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are crucial for the preclinical validation of novel anti-cancer agents like PRMT5 inhibitors.[7] These models allow for the assessment of a compound's anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties in a living organism.
Experimental Workflow for a Xenograft Study
Caption: Generalized workflow for a PRMT5 inhibitor xenograft study.
Detailed Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., mantle cell lymphoma, non-small cell lung cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at a concentration of 1 x 107 cells/mL.
-
-
Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., 6-8 week old female athymic nude mice).
-
Allow mice to acclimatize for at least one week before the study begins.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the PRMT5 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the drug and vehicle to the respective groups via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once or twice daily).[8]
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals for any signs of toxicity.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
-
Study Termination and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freezing for Western blot or fixing in formalin for immunohistochemistry).
-
Pharmacodynamic (PD) Analysis Protocol
-
Protein Extraction:
-
Homogenize a portion of the excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against a PRMT5 substrate, such as symmetrically dimethylated arginine (sDMA) on SmD3 or H4R3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation
Quantitative data from in vivo xenograft studies with PRMT5 inhibitors should be summarized in clear and concise tables for easy comparison.
Table 1: Summary of Preclinical Efficacy of Various PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Key Efficacy Readout | Reference |
| C220 | Pediatric Acute Myeloid Leukemia (KMT2A rearranged) | PDX | 15 mg/kg daily, orally (7 days on, 2 days off) | Significantly prolonged survival | [7] |
| EPZ015666 | Triple-Negative Breast Cancer | TNBC PDX | Not specified | Slowed tumor growth | [7] |
| GSK3326595 | Mantle Cell Lymphoma | PDX | Not specified | Dose-dependent antitumor activity | [9] |
| PRT382 | Ibrutinib-resistant Mantle Cell Lymphoma | PDX | Not specified | Decreased disease burden and increased survival | [4] |
| MRTX1719 | MTAP-deleted cancers | CDX and PDX | Well-tolerated doses | Marked antitumor activity | [10][11] |
| YQ36286 | Mantle Cell Lymphoma | Z138 CDX | Not specified (21 days) | ~95% tumor growth inhibition | [4][12] |
PRMT5 Signaling Pathway
PRMT5 plays a multifaceted role in oncogenesis by influencing various signaling pathways.[1][5] Its inhibition can lead to the suppression of tumor growth and survival through the modulation of these pathways.
Caption: PRMT5 signaling pathways in cancer.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo evaluation of novel PRMT5 inhibitors. While specific parameters such as the choice of xenograft model, dosing regimen, and endpoints will need to be optimized for each candidate compound, the methodologies outlined here represent the current standards in the field. The successful execution of these studies is critical for advancing promising PRMT5 inhibitors toward clinical development.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. onclive.com [onclive.com]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Targeting PRMT5 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of targeting Protein Arginine Methyltransferase 5 (PRMT5) in glioblastoma (GBM). The protocols outlined below are based on established methodologies from preclinical studies and are intended to guide researchers in the investigation of PRMT5 inhibitors for GBM therapy.
Introduction to PRMT5 in Glioblastoma
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches.[1][2] A growing body of evidence highlights the critical role of epigenetic dysregulation in GBM pathogenesis. PRMT5, a type II protein arginine methyltransferase, has emerged as a key therapeutic target.[3][4] PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating essential cellular processes such as gene transcription, cell cycle progression, and DNA damage repair.[1][2][4]
In glioblastoma, PRMT5 is frequently overexpressed, and its elevated expression correlates with poor patient survival.[1][4][5] This overexpression is linked to the maintenance of the malignant phenotype, including the survival of differentiated GBM cells and the self-renewal of undifferentiated, stem-like GBM cells.[1][6] Consequently, inhibition of PRMT5 has been shown to induce apoptosis in differentiated GBM cells and senescence in cancer stem cells, highlighting its potential as a powerful therapeutic strategy.[1][6]
Several small molecule inhibitors of PRMT5 have been developed and are under investigation for glioblastoma therapy, demonstrating promising preclinical and early clinical activity.[3][7] These inhibitors offer a novel approach to target the epigenetic vulnerabilities of GBM.
Mechanism of Action of PRMT5 Inhibitors in Glioblastoma
PRMT5 inhibitors exert their anti-tumor effects in glioblastoma through multiple mechanisms:
-
Induction of Apoptosis and Senescence: Inhibition of PRMT5 leads to cell cycle arrest and caspase-dependent apoptosis in differentiated GBM cells.[1][4] In undifferentiated glioblastoma stem-like cells (GSCs), PRMT5 inhibition can induce a state of non-replicative senescence.[1]
-
Disruption of RNA Splicing: PRMT5 is crucial for the proper functioning of the spliceosome. Its inhibition leads to widespread disruption of RNA splicing, particularly affecting genes involved in cell cycle control.[8][9]
-
Sensitization to Standard Therapies: PRMT5 inhibition has been shown to sensitize glioblastoma cells to standard-of-care therapies like temozolomide (B1682018) (TMZ) and radiotherapy.[3][10][11] This is achieved by impairing DNA damage repair mechanisms, such as homologous recombination.[10]
-
Modulation of Key Signaling Pathways: PRMT5 inhibition can counteract adaptive resistance mechanisms to other targeted therapies. For instance, it can block the trametinib-induced activation of the PI3K-AKT pathway, a common escape mechanism in GBM.[2]
-
Synthetic Lethality in MTAP-deleted Tumors: A significant subset of glioblastomas (up to 50%) exhibit a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7][12] This genetic alteration creates a specific vulnerability to PRMT5 inhibitors, a concept known as synthetic lethality, making these inhibitors highly selective for cancer cells.[7][12]
Preclinical Data Summary of PRMT5 Inhibitors in Glioblastoma
A number of PRMT5 inhibitors have been evaluated in preclinical glioblastoma models. The following table summarizes key quantitative data from these studies.
| Inhibitor | Cell Lines/Model | Key Findings | Reference |
| LLY-283 | Patient-derived GBM stem cell cultures | Suppresses growth of a cohort of 46 patient-derived GBM stem cell cultures, with the proneural subtype showing greater sensitivity. | [8][9] |
| Intracranial mouse xenograft model | In combination with TMZ, significantly curbed tumor growth and prolonged the survival of tumor-bearing mice. | [13] | |
| CMP5 | Differentiated and primary undifferentiated GBM cells | Effectively and specifically blocks PRMT5 activity, causing apoptosis in differentiated cells and senescence in undifferentiated tumor cell populations. | [1] |
| TNG456 | MTAP-null GBM cell lines and xenograft models | Showed 55-fold greater activity in MTAP-null cancer cell lines compared to MTAP wild-type lines. Demonstrated dose-dependent antitumor activity in U87MG MTAP-null GBM xenograft models. | [7][12] |
| GSK591 | Patient-derived GBM stem cell cultures | Pharmacological inhibition suppresses the growth of a cohort of 46 patient-derived GBM stem cell cultures. | [8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by PRMT5 inhibition and a general workflow for evaluating PRMT5 inhibitors in glioblastoma research.
References
- 1. PRMT5 as a druggable target for glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. onclive.com [onclive.com]
- 4. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 as a druggable target for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rarecancernews.com [rarecancernews.com]
- 8. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - Institut Curie [institut-curie.org]
- 9. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Next-generation PRMT5 inhibitor drives strong antitumor activity | BioWorld [bioworld.com]
- 13. login.medscape.com [login.medscape.com]
Application Notes: Utilizing PRMT5-IN-23 for Leukemia Cell Proliferation Studies
References
- 1. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. JCI - Targeting methyltransferase PRMT5 eliminates leukemia stem cells in chronic myelogenous leukemia [jci.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Targeting methyltransferase PRMT5 eliminates leukemia stem cells in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRMT5-IN-23 Treatment in MTAP-deleted Cancer Models
Disclaimer: Publicly available information, including detailed preclinical data and experimental protocols for "PRMT5-IN-23," is limited. The following application notes and protocols are based on the well-characterized, functionally analogous MTA-cooperative PRMT5 inhibitor, MRTX1719, which serves as a representative agent for this class of molecules. These guidelines are intended for research purposes only and should be adapted and optimized by researchers and scientists as per their specific experimental requirements.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including RNA splicing, cell cycle regulation, and signal transduction. In cancers harboring a homozygous deletion of the Methylthioadenosine Phosphorylase (MTAP) gene, there is an accumulation of the metabolite methylthioadenosine (MTA). This accumulation leads to a partial, non-lethal inhibition of PRMT5, rendering these cancer cells uniquely dependent on the remaining PRMT5 activity for their survival. This phenomenon creates a synthetic lethal vulnerability.
This compound is an inhibitor of PRMT5. While specific data for this compound is not widely available, MTA-cooperative inhibitors like MRTX1719 are designed to selectively bind to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal, MTAP-wildtype (WT) cells. This targeted approach promises a wider therapeutic window and reduced toxicity compared to non-selective PRMT5 inhibitors.
These application notes provide a summary of the preclinical data for the analogous compound MRTX1719 and detailed protocols for key experiments to evaluate the efficacy of MTA-cooperative PRMT5 inhibitors in MTAP-deleted cancer models.
Data Presentation: Efficacy of the Analogous Compound MRTX1719
The following tables summarize the quantitative data for the MTA-cooperative PRMT5 inhibitor MRTX1719 in MTAP-deleted versus MTAP-wildtype cancer models.
Table 1: In Vitro Cellular Activity of MRTX1719
| Cell Line (Cancer Type) | MTAP Status | sDMA IC50 (nM)¹ | Cell Viability IC50 (nM)² | Selectivity (WT/del) |
| HCT116 (Colorectal) | del | 8 | 12 | >70-fold |
| HCT116 (Colorectal) | WT | 653 | 890 | - |
| PK-1 (Pancreatic) | del | Not Reported | Not Reported | Similar selectivity observed |
| PK-1 (Pancreatic) | WT | Not Reported | Not Reported | - |
| Panel of 70 cell lines | del | - | Median: 90 | ~24-fold |
| Panel of 26 cell lines | WT | - | Median: 2200 | - |
¹IC50 for inhibition of symmetric dimethylarginine (sDMA), a pharmacodynamic marker of PRMT5 activity.[1][2] ²Cell viability IC50 determined after a 5 or 10-day incubation period.[1][2]
Table 2: In Vivo Antitumor Activity of MRTX1719 in Xenograft Models
| Xenograft Model | Cancer Type | MTAP Status | Dosing (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | Observations |
| LU99 | Non-Small Cell Lung | del | 12.5, 25, 50, 100 | Dose-dependent | Significant tumor growth inhibition and tumor regression at higher doses.[1] |
| HCT116 | Colorectal | del | 50, 100 | Significant | Marked antitumor activity.[1] |
| HCT116 | Colorectal | WT | 100 | Minimal | No significant effect on tumor growth.[1] |
| Mesothelioma PDX | Mesothelioma | del | 25, 50, 100 | Dose-dependent | Significant tumor growth inhibition across multiple patient-derived xenograft models. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the effect of a PRMT5 inhibitor on the viability of MTAP-deleted and MTAP-wildtype cancer cells.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., isogenic HCT116 pair)
-
Complete cell culture medium
-
This compound or analogous compound (e.g., MRTX1719)
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 500-1000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the PRMT5 inhibitor in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a DMSO-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor or vehicle.
-
Incubate for 5 to 10 days at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol is to assess the pharmacodynamic effect of the PRMT5 inhibitor by measuring the levels of sDMA, a direct marker of PRMT5 enzymatic activity.
Materials:
-
MTAP-deleted and MTAP-wildtype cells
-
This compound or analogous compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-sDMA (e.g., SYM10), Anti-SmD3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with the PRMT5 inhibitor at various concentrations for 72-96 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the sDMA signal to the loading control.
-
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of a PRMT5 inhibitor in a subcutaneous xenograft model using MTAP-deleted cancer cells.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MTAP-deleted cancer cell line (e.g., LU99)
-
Matrigel (optional)
-
This compound or analogous compound formulated for oral gavage
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS, potentially mixed with Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the PRMT5 inhibitor or vehicle daily via oral gavage at the desired doses.
-
Monitor the body weight and general health of the mice regularly.
-
-
Efficacy Evaluation:
-
Measure tumor volumes 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot for sDMA).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Mandatory Visualizations
Caption: PRMT5 signaling in MTAP-deleted cancer and mechanism of MTA-cooperative inhibition.
Caption: Experimental workflow for preclinical evaluation of a PRMT5 inhibitor.
Caption: Logical relationship of synthetic lethality in MTAP-deleted cancers.
References
Application Notes and Protocols: Western Blot for PRMT5-IN-23 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target.[1][2] PRMT5-IN-23 is a small molecule inhibitor designed to specifically block the catalytic activity of PRMT5. Western blot analysis is a fundamental technique to assess the efficacy and target engagement of this compound by monitoring the levels of global symmetric dimethylarginine (SDMA) and the methylation status of specific PRMT5 substrates.
Principle of Target Engagement Assessment
The primary mechanism to confirm the target engagement of this compound in a cellular context is to measure the reduction in symmetric dimethylation of its substrates. This is typically achieved by performing a Western blot using an antibody that specifically recognizes the symmetric dimethylarginine (SDMA) mark. A dose-dependent decrease in the overall SDMA signal or on a specific substrate in response to this compound treatment indicates successful target engagement.
Key PRMT5 Substrates and Signaling Pathways
PRMT5 is involved in multiple signaling pathways crucial for cell proliferation, survival, and differentiation. Key substrates of PRMT5 include histone H4 at arginine 3 (H4R3me2s), histone H3 at arginine 8 (H3R8me2s), and non-histone proteins such as SmBB', p65 (NF-κB), EGFR, and AKT.[3][4][5] By methylating these substrates, PRMT5 influences major signaling cascades including the ERK1/2, PI3K/AKT, WNT/β-catenin, and NF-κB pathways.[1] Understanding these pathways is essential for contextualizing the downstream effects of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of various PRMT5 inhibitors. This data provides a comparative landscape of inhibitor potency. Note that specific IC50 values for this compound were not publicly available in the searched literature; the data presented here for other inhibitors can serve as a reference for experimental design.
Table 1: Biochemical IC50 Values of PRMT5 Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |
| EPZ015666 | Radioactive | H4 (1-15)-biotin | <25 | [6] |
| GSK3326595 | - | - | 0.3-56 | [7] |
| LLY-283 | - | SmBB' methylation | 25 | [7] |
| Compound 17 | - | - | <500 | [3] |
Table 2: Cellular IC50 Values of PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Duration | IC50 (µM) | Reference |
| CMP5 | ATL patient cells | 120 h | 23.94 - 33.12 | [8] |
| HLCL61 | ATL patient cells | 120 h | 2.33 - 42.71 | [8] |
| Compound 17 | LNCaP | 72 h | 0.43 | [3] |
Experimental Protocols
Protocol 1: Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This protocol details the steps to assess the overall inhibition of PRMT5 methyltransferase activity within cells treated with this compound by measuring global SDMA levels.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-15% Mini-PROTEAN TGX Precast Protein Gels
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Anti-Symmetric Dimethyl Arginine (SDMA) antibody
-
Anti-PRMT5 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to each well and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples with Lysis Buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-PRMT5 and a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading and to confirm that the inhibitor does not alter PRMT5 protein levels.[9]
-
Quantify the band intensities using densitometry software. Normalize the SDMA signal to the loading control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify direct target engagement of a drug within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[10]
Materials:
-
Cell culture reagents
-
This compound
-
PBS supplemented with protease inhibitors
-
Thermal cycler
-
Equipment for Western blotting (as described in Protocol 1)
-
Primary Antibody: Anti-PRMT5 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10x the cellular IC50) and a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash them with PBS containing protease inhibitors.
-
Resuspend the cells in PBS with protease inhibitors to a concentration of 1-5 x 10^7 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and perform protein quantification.
-
Proceed with Western blot analysis as described in Protocol 1, using an anti-PRMT5 antibody to detect the soluble PRMT5 protein.
-
-
Data Analysis:
-
Quantify the band intensities for PRMT5 at each temperature for both the treated and vehicle control samples.
-
Plot the band intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of PRMT5.
-
Visualizations
Caption: Simplified PRMT5 signaling pathways and point of intervention by this compound.
Caption: Experimental workflow for Western blot analysis of PRMT5 target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: PRMT5-IN-23 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modification of both histone and non-histone proteins, playing a critical role in regulating gene expression, RNA splicing, signal transduction, and the DNA damage response.[2][3] Dysregulation of PRMT5 activity is frequently observed in various cancers and is often associated with poor prognosis.[3][4] PRMT5-IN-23 is a small molecule inhibitor of PRMT5 with demonstrated anti-tumor activity.[5][6] This document provides detailed application notes and protocols for investigating the synergistic potential of PRMT5 inhibitors, using this compound as a representative, in combination with other standard-of-care chemotherapy agents.
The rationale for combining PRMT5 inhibitors with other anticancer therapies stems from the multifaceted role of PRMT5 in tumor biology. Inhibition of PRMT5 can induce synthetic lethality in cancers with specific genetic backgrounds and can sensitize cancer cells to DNA damaging agents.[7][8] Preclinical studies have shown promising synergistic effects when PRMT5 inhibitors are combined with PARP inhibitors, platinum-based chemotherapies like cisplatin, and other targeted agents.[2][3][7][9][10][11]
Data Presentation: Preclinical Efficacy of PRMT5 Inhibitors in Combination Therapy
The following tables summarize quantitative data from preclinical studies investigating the combination of specific PRMT5 inhibitors with other chemotherapy agents. This data illustrates the potential for synergistic anti-tumor effects.
Table 1: In Vitro Synergy of PRMT5 Inhibitor (GSK3326595) and PARP Inhibitor (Niraparib) in Breast and Ovarian Cancer Cell Lines [7][12]
| Cell Line | Cancer Type | GSK3326595 IC50 (µM) | Niraparib IC50 (µM) | Combination Effect | Synergy Score (Bliss Independence) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.0 | ~5.0 | Increased Growth Inhibition | Synergistic |
| OVCAR3 | Ovarian Cancer | ~0.5 | ~2.5 | Increased Growth Inhibition | Synergistic |
Table 2: In Vivo Tumor Growth Inhibition with PRMT5 Inhibitor (GSK3326595) and PARP Inhibitor (Niraparib) Combination in a Xenograft Model [7][12]
| Treatment Group | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | 0 | - |
| GSK3326595 (single agent) | Partial Inhibition | < 0.05 |
| Niraparib (single agent) | Partial Inhibition | < 0.05 |
| GSK3326595 + Niraparib | Complete Tumor Stasis/Regression | < 0.001 |
Table 3: Synergistic Inhibition of Cell Proliferation by PRMT5 Inhibitor (EPZ015938) and Cisplatin in Triple-Negative Breast Cancer (TNBC) Cell Lines [4][13]
| Cell Line | EPZ015938 IC50 (µM) | Cisplatin IC50 (µM) | Combination Index (CI) at 50% Effect (Fa=0.5) |
| BT20 | ~2.5 | ~10 | < 1 (Synergistic) |
| MDA-MB-468 | ~1.0 | ~5 | < 1 (Synergistic) |
Table 4: Effect of PRMT5 Inhibitor (EPZ015938) and Cisplatin Combination on Colony Formation in TNBC Cell Lines [13]
| Cell Line | Treatment | Colony Formation Inhibition (%) |
| BT20 | EPZ015938 | 46.7 ± 2.9 |
| Cisplatin | 20.4 ± 2.7 | |
| EPZ015938 + Cisplatin | 63.7 ± 1.9 | |
| MDA-MB-468 | EPZ015938 | 45.6 ± 8.8 |
| Cisplatin | 35.4 ± 2.1 | |
| EPZ015938 + Cisplatin | 77.8 ± 3.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound in combination with other chemotherapy agents.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and a combination agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapy agent (e.g., Cisplatin, Olaparib)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
For combination studies, a matrix of concentrations for both drugs should be prepared.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubate for 72-96 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][14][15][16][17]
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Chemotherapy agent
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with this compound, the chemotherapy agent, or the combination at desired concentrations.
-
-
Incubation:
-
Incubate the plates for 10-14 days, replacing the drug-containing medium every 3-4 days.
-
-
Colony Staining:
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Protocol 3: Western Blot Analysis
This protocol is used to analyze changes in protein expression and signaling pathways upon treatment.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-H4R3me2s, anti-γH2AX, anti-PARP, anti-cleaved Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells and quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., Actin).
-
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathways in Cancer
PRMT5 is a central regulator of multiple oncogenic signaling pathways. Its inhibition can impact cell cycle progression, apoptosis, and the DNA damage response.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preludetx.com [preludetx.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. punnettsquare.org [punnettsquare.org]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PRMT5-IN-23 solubility in DMSO and cell culture media
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the PRMT5 inhibitor, PRMT5-IN-23. Here you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] PRMT5 is considered a novel anti-tumor target due to its involvement in epigenetic modifications and regulation of pathways critical for cancer cell proliferation and survival.[1][2]
Q2: What is the solubility of this compound in DMSO?
Solubility of Reference PRMT5 Inhibitors in DMSO
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO |
| PRMT5-IN-20 | 315.41 | ≥ 25 mg/mL |
| GSK591 (EPZ015866) | 380.48 | 50 mg/mL (131.41 mM) |
Note: This data is for reference only. Always perform small-scale solubility tests for your specific batch of this compound.
Q3: Can I dissolve this compound directly in cell culture media or aqueous buffers?
Directly dissolving this compound in aqueous solutions like cell culture media is not recommended. Like many small molecule inhibitors, it is likely to have poor aqueous solubility, and direct dilution of a concentrated DMSO stock can cause it to precipitate out of solution. A stepwise dilution approach is advised.
Q4: How should I prepare working solutions of this compound for cell-based assays?
To prepare a working solution for cell culture experiments, a two-step dilution is recommended to prevent precipitation. First, prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Then, create an intermediate dilution of this stock in pre-warmed (37°C) complete cell culture medium. Finally, add this intermediate dilution to the rest of the cell culture medium to achieve the desired final concentration. The final DMSO concentration in the culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[2] Once dissolved in DMSO, the stock solution should be stored at -80°C for up to one year.[2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guides
Issue: I observe a precipitate after diluting my this compound DMSO stock into cell culture medium.
-
Cause: This is a common issue for hydrophobic compounds when a concentrated DMSO stock is rapidly diluted into an aqueous solution. The compound "crashes out" because it is not soluble in the aqueous environment at that concentration.
-
Solutions:
-
Use a Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of media, first create an intermediate dilution in a smaller volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the remaining media.
-
Increase Mixing: Add the DMSO stock dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Lower the Final Concentration: Your desired final concentration may exceed the aqueous solubility of the compound. Try a lower final concentration.
-
Check DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible (ideally <0.5%).
-
Issue: My experimental results with this compound are inconsistent.
-
Cause: Inconsistent results can stem from several factors, including compound stability, cell health, and assay conditions.
-
Solutions:
-
Compound Integrity:
-
Avoid repeated freeze-thaw cycles of your DMSO stock by preparing single-use aliquots.
-
Always use freshly prepared working solutions for your experiments.
-
-
Cell Culture Conditions:
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding densities across experiments.
-
-
Assay Protocol:
-
Maintain consistent incubation times for compound treatment.
-
Ensure all reagents are properly prepared and within their shelf life.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, use an ultrasonic bath for short intervals and/or gently warm the tube to 37°C until the solution is clear.
-
Aliquot the stock solution into single-use sterile tubes and store at -80°C.
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., <0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: PRMT5 signaling and inhibition.
Caption: Cell viability assay workflow.
References
Technical Support Center: Optimizing PRMT5-IN-23 Working Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of PRMT5-IN-23 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is identified as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[4][5][6] Dysregulation of PRMT5 activity is implicated in several cancers, making it a significant target for therapeutic development.[5][7][8] PRMT5 inhibitors, like this compound, are designed to block the enzyme's methyltransferase function, which can lead to anti-tumor effects.[1][5]
Q2: I cannot find a recommended starting concentration for this compound in my specific cell line. Where should I begin?
Due to the limited publicly available data for this compound, it is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. A sensible starting point would be to test a wide range of concentrations, for instance, from 1 nM to 100 µM, in a logarithmic or semi-logarithmic series. This initial experiment will help in identifying a narrower, more effective concentration range for subsequent, more detailed investigations.
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage are critical for maintaining the integrity of small molecule inhibitors. For this compound powder, storage at -20°C for up to three years is recommended.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[1] To avoid degradation from multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[9]
Q4: What are the common cellular effects I should expect to see after PRMT5 inhibition?
Inhibition of PRMT5 can lead to a variety of cellular outcomes, which can be context-dependent. Commonly observed effects in cancer cells include:
-
Reduced Cell Proliferation and Viability: Many cancer cell lines exhibit sensitivity to PRMT5 inhibition, leading to decreased growth rates.[10]
-
Cell Cycle Arrest: PRMT5 inhibition can cause cells to accumulate in the G0/G1 phase of the cell cycle.[11]
-
Induction of Apoptosis: The disruption of pro-survival signaling pathways by PRMT5 inhibition can lead to programmed cell death.[12]
-
Changes in Gene Expression: As PRMT5 is a key regulator of transcription, its inhibition can alter the expression of numerous genes, including tumor suppressors.[10][13]
-
Reduced Symmetric Dimethylarginine (SDMA) Levels: A direct biochemical consequence of PRMT5 inhibition is a decrease in the symmetric dimethylation of its substrates, such as histone H4 at arginine 3 (H4R3me2s).[9] This can be monitored by western blot as a marker of target engagement.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values between experiments.
Inconsistent IC50 values are a frequent issue when working with small molecule inhibitors. Several factors can contribute to this variability.[9]
-
Compound Integrity and Handling:
-
Solubility: Ensure the compound is fully dissolved in the stock solution. Visually inspect for any precipitate before making dilutions.[9] If precipitation is observed, gentle warming to 37°C and ultrasonication may help.[14]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution by preparing single-use aliquots.[9]
-
Purity: If batch-to-batch variability is suspected, the purity and identity of the compound should be verified.[9]
-
-
Assay Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.[9]
-
Cell Seeding Density: Ensure uniform cell seeding density across all wells and experiments, as this can significantly impact inhibitor sensitivity.[9]
-
Serum Concentration: Variations in serum concentration in the culture medium can affect the apparent potency of the inhibitor.[9] Maintain a consistent serum percentage.
-
Incubation Time: The duration of inhibitor treatment can influence the IC50 value. Ensure the incubation time is consistent across experiments.
-
Problem 2: High biochemical potency but weak or no effect in cell-based assays.
This discrepancy is a common challenge in drug discovery and can be attributed to several factors.[15]
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a low intracellular concentration.[15]
-
Cellular Efflux: The target cells might express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell.[9] This can be investigated using efflux pump inhibitors.
-
Compound Metabolism: The inhibitor may be rapidly metabolized into an inactive form by the cells.
-
Insufficient Incubation Time: The duration of treatment may not be long enough to produce a measurable cellular phenotype. Consider extending the incubation period.[15]
Problem 3: Suspected off-target effects.
Observing unexpected cellular phenotypes may indicate that the inhibitor is acting on targets other than PRMT5.
-
Control Experiments:
-
Use a Structurally Different PRMT5 Inhibitor: Comparing the cellular effects with a structurally unrelated PRMT5 inhibitor can help determine if the observed phenotype is due to on-target inhibition.[9]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce PRMT5 expression and see if this phenocopies the effects of the inhibitor.[9]
-
-
Target Engagement Assays:
-
Western Blot for SDMA: Confirm that the inhibitor reduces the levels of symmetric dimethylarginine on known PRMT5 substrates at concentrations that produce the observed phenotype.[9] A lack of correlation may suggest off-target effects.
-
Data Presentation
Comparative IC50 Values of Various PRMT5 Inhibitors
The potency of PRMT5 inhibitors can vary significantly depending on the specific compound, the assay used, and the cell line being tested. The following table summarizes the IC50 values for several known PRMT5 inhibitors to provide a comparative context.
| Inhibitor | Assay Type | Cell Line / Target | IC50 Value | Reference |
| PRT543 | Radiometric Assay | PRMT5/MEP50 Complex | 10.8 nM | [16] |
| Compound 17 | Cell Viability | LNCaP (Prostate Cancer) | 430 nM | [10] |
| Compound 17 | Cell Viability | A549 (Lung Cancer) | 447 nM | [10] |
| SJL2-1 | Enzymatic Assay | PRMT5 | 1.56 µM | [11] |
| CMP5 | Cell Viability | ATL Patient Cells | 23.94–33.12 µM (120h) | [17] |
| HLCL61 | Cell Viability | ATL-related Cell Lines | 3.09–7.58 µM (120h) | [17] |
| HLCL61 | Cell Viability | T-ALL Cell Lines | 13.06–22.72 µM (120h) | [17] |
| 3039-0164 | Cell Viability | HCT-116 | 7.49 ± 0.48 µM | [18] |
| 3039-0164 | Cell Viability | A549 | 8.36 ± 0.77 µM | [18] |
Note: IC50 values are highly dependent on experimental conditions and should be used as a comparative guide.
Experimental Protocols
Determining Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in complete medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.[12]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.1%.[12]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for a desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[15]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[15]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Verifying Target Engagement by Western Blot for H4R3me2s
This protocol allows for the assessment of PRMT5 inhibition in a cellular context by measuring the levels of a known PRMT5 substrate mark, symmetric dimethylarginine on histone H4 at arginine 3 (H4R3me2s).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H4R3me2s
-
Primary antibody for a loading control (e.g., total Histone H4 or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired duration (e.g., 72 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Collect the lysates and clarify them by centrifugation.
-
Quantify the protein concentration of each lysate.[9]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for H4R3me2s overnight at 4°C.[9]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[15]
-
-
Loading Control and Analysis:
-
Re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in H4R3me2s levels at different concentrations of this compound.
-
Visualizations
Caption: Simplified PRMT5 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the optimal working concentration of this compound.
Caption: A decision tree to guide troubleshooting of common experimental issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound [shop.labclinics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. onclive.com [onclive.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
PRMT5-IN-23 stability and storage conditions
Welcome to the technical support center for PRMT5-IN-23. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this inhibitor in their experiments. Here you will find detailed information on the stability and storage of this compound, as well as troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Stability and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Keep away from moisture.[1] |
| In Solvent | -80°C | 1 year | Aliquot to minimize freeze-thaw cycles.[1] |
General Handling:
-
Hygroscopicity: While specific data for this compound is unavailable, it is good practice to handle the compound in a dry environment to prevent moisture absorption.
-
Light Sensitivity: Specific studies on the light sensitivity of this compound are not publicly available. As a general precaution, it is recommended to store the compound and its solutions protected from light.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to dissolve this compound in a high-purity solvent such as DMSO. For in vivo applications, co-solvents like PEG300, Tween 80, and saline can be used to prepare appropriate formulations.[1] Always ensure the compound is fully dissolved before use.
Q2: How can I minimize the impact of freeze-thaw cycles on my stock solution?
A2: To avoid degradation, it is highly recommended to aliquot your stock solution into single-use volumes. This practice prevents repeated temperature fluctuations that can compromise the stability of the compound.
Q3: What should I do if I observe precipitation in my stock solution?
A3: If precipitation is observed, gently warm the solution and use sonication to aid in redissolving the compound. Always visually inspect your solution for clarity before preparing working dilutions.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound and other PRMT5 inhibitors.
Issue 1: Inconsistent IC50 Values in Cellular Assays
Variability in IC50 values is a frequent challenge in cell-based assays. The following workflow can help identify and address potential causes.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
It is not uncommon for a compound to show high potency in a biochemical assay but reduced activity in a cellular context.
Experimental Protocols
Western Blot for Symmetric Dimethylarginine (SDMA) Levels
A key method to confirm the cellular activity of this compound is to measure the reduction in symmetric dimethylarginine (SDMA) levels on known PRMT5 substrates, such as SmB/B' or histone H4.
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 48-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, denature by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-SDMA SmB/B' or anti-H4R3me2s) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described in step 7.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to a loading control (e.g., total protein of the substrate or a housekeeping protein like β-actin or GAPDH) to determine the relative reduction in symmetric dimethylation.
PRMT5 Signaling Pathway
PRMT5 plays a crucial role in various cellular processes by methylating a wide range of substrates. Its activity is implicated in signal transduction, gene expression, and RNA splicing. The following diagram provides a simplified overview of some key pathways involving PRMT5.
References
Technical Support Center: PRMT5 Inhibitors and Potential Off-Target Effects
Disclaimer: Specific off-target profiles for PRMT5-IN-23 are not publicly available at this time. This guide will focus on a well-characterized, potent, and selective clinical-stage PRMT5 inhibitor, JNJ-64619178 (Onametostat) , as a representative molecule. The principles and methodologies described here are broadly applicable for investigating the off-target effects of other PRMT5 inhibitors like this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of PRMT5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PRMT5 inhibitors like JNJ-64619178?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction. JNJ-64619178 is a novel, orally available, and highly potent small-molecule inhibitor of PRMT5.[1] It functions by binding to the S-adenosylmethionine (SAM) pocket and extending into the substrate-binding site, exhibiting a pseudo-irreversible, time-dependent mode of action.[1][2]
Q2: What are the known on-target toxicities associated with PRMT5 inhibition that might be mistaken for off-target effects?
PRMT5 is essential for the normal function of highly proliferative tissues. Therefore, on-target inhibition of PRMT5 can lead to toxicities. In clinical trials with JNJ-64619178, the most common dose-limiting toxicity was thrombocytopenia (a low platelet count).[3][4] Other treatment-related adverse events observed are consistent with on-target activity in sensitive tissues and include anemia and neutropenia.[5] These hematological toxicities are important to consider when evaluating unexpected cellular phenotypes.
Q3: How can I determine if an observed phenotype in my experiment is due to an off-target effect of a PRMT5 inhibitor?
Distinguishing on-target from off-target effects is critical. Here are several troubleshooting strategies:
-
Confirm On-Target Engagement: First, verify that the inhibitor is engaging PRMT5 in your experimental system. A common method is to measure the level of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as SmD3, a component of the spliceosome.[1][2] A dose-dependent decrease in the sDMA mark on SmD3 upon inhibitor treatment indicates on-target activity.
-
Use a Structurally Different Inhibitor: Corroborate your findings with a second, structurally distinct PRMT5 inhibitor. If the same phenotype is observed with both inhibitors, it is more likely to be an on-target effect.
-
Genetic Knockout/Knockdown: The most definitive way to confirm an on-target effect is to use a genetic approach. Silencing PRMT5 expression using siRNA or generating a PRMT5 knockout cell line using CRISPR-Cas9 should replicate the phenotype observed with the inhibitor. If the phenotype persists in the absence of PRMT5, it is likely an off-target effect.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects. Perform a careful dose-response analysis for your observed phenotype and compare it to the IC50 or EC50 for PRMT5 inhibition. A significant rightward shift in the dose-response for the phenotype of interest compared to the on-target inhibition suggests a potential off-target liability.
Troubleshooting Guide: Investigating Off-Target Effects
Issue 1: Unexpected cellular phenotype observed upon treatment with a PRMT5 inhibitor.
You observe a cellular effect (e.g., unexpected changes in a signaling pathway, cell morphology, or viability) that is not readily explained by the known functions of PRMT5.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Quantitative Data: Selectivity Profile of JNJ-64619178
The selectivity of JNJ-64619178 has been assessed against a panel of human methyltransferases. The data below highlights its high potency for PRMT5 and minimal activity against other related enzymes.
Table 1: Potency of JNJ-64619178 against PRMT5
| Enzyme Complex | Assay Type | IC50 (nM) |
| PRMT5/MEP50 | RapidFire Mass Spectrometry | 0.14 |
| Data sourced from biochemical assays measuring the inhibition of S-adenosylhomocysteine (SAH) production.[1][2][6][7][8] |
Table 2: Selectivity of JNJ-64619178 against a Panel of Human Methyltransferases
| Enzyme | Class | % Inhibition at 10 µM JNJ-64619178 |
| PRMT5/MEP50 | Arginine Methyltransferase (Type II) | >80% |
| PRMT1 | Arginine Methyltransferase (Type I) | <15% |
| PRMT3 | Arginine Methyltransferase (Type I) | <15% |
| PRMT4 (CARM1) | Arginine Methyltransferase (Type I) | <15% |
| PRMT6 | Arginine Methyltransferase (Type I) | <15% |
| PRMT7 | Arginine Methyltransferase (Type III) | <15% |
| PRMT9 | Arginine Methyltransferase (Type II) | <15% |
| Other Lysine & DNA Methyltransferases (29 total) | Lysine & DNA Methyltransferases | <15% |
| This data demonstrates that JNJ-64619178 is highly selective for PRMT5, with minimal inhibition of other tested methyltransferases at a concentration approximately 70,000-fold higher than its PRMT5 IC50.[1][9] |
Table 3: Summary of Treatment-Related Adverse Events (TRAEs) from Phase 1 Clinical Trial of JNJ-64619178
| Adverse Event | Grade ≥3 Incidence | Notes |
| Thrombocytopenia | Most frequent | Identified as the only dose-limiting toxicity.[3][4][10][11] |
| Anemia | Reported | Consistent with on-target effects in hematopoietic cells. |
| Neutropenia | Reported | Consistent with on-target effects in hematopoietic cells. |
| This table summarizes key safety findings which can be considered physiological off-target effects.[3][4][10][11] |
Experimental Protocols
Protocol 1: Biochemical Enzyme Activity Assay (RapidFire Mass Spectrometry)
This assay quantitatively measures the enzymatic activity of PRMT5 by detecting the production of S-adenosylhomocysteine (SAH), a byproduct of SAM-dependent methylation.[1]
Objective: To determine the IC50 value of an inhibitor against the purified PRMT5/MEP50 complex.
Materials:
-
Purified full-length human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Test inhibitor (e.g., JNJ-64619178)
-
Assay buffer
-
Quenching solution (e.g., formic acid)
-
RapidFire High-Throughput Mass Spectrometry (MS) system
Workflow:
Caption: Workflow for the biochemical enzyme activity assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then further dilute in assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, PRMT5/MEP50 enzyme complex, and the test inhibitor at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate Reaction: Start the methylation reaction by adding the histone H4 peptide substrate and SAM.
-
Reaction Quenching: After a set time, stop the reaction by adding a quenching solution.[1]
-
Detection: Analyze the samples using the RapidFire MS system to quantify the amount of SAH produced.[1]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Protocol 2: Cellular Target Engagement Assay (Immunofluorescence)
This assay measures the ability of an inhibitor to engage PRMT5 within living cells by quantifying the methylation of a known intracellular substrate, SmD3.[1]
Objective: To determine the cellular potency (EC50) of an inhibitor by measuring the reduction of a specific PRMT5-mediated methylation mark.
Materials:
-
A relevant cancer cell line (e.g., A549 lung cancer cells)
-
Test inhibitor (e.g., JNJ-64619178)
-
Primary antibody specific for symmetrically dimethylated SmD3 (sDMA-SmD3)
-
Primary antibody for a loading control (e.g., total SmD3 or β-actin)
-
Appropriate fluorescently labeled secondary antibodies
-
Cell culture reagents, fixation, and permeabilization buffers
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 48 hours).
-
Cell Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100).[1]
-
Immunostaining: Block non-specific antibody binding. Incubate the cells with the primary antibodies (anti-sDMA-SmD3 and loading control). After washing, incubate with the corresponding fluorescently labeled secondary antibodies.[1]
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the sDMA-SmD3 signal and normalize it to the loading control signal for each cell.
-
Data Analysis: Plot the normalized sDMA-SmD3 signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathways and Off-Target Considerations
PRMT5 has a broad range of substrates and is involved in multiple signaling pathways. Inhibition of PRMT5 can therefore have pleiotropic effects. When investigating potential off-target effects, it is crucial to consider pathways that might be indirectly affected by on-target PRMT5 inhibition.
Caption: PRMT5 signaling and potential for off-target effects.
This diagram illustrates that a PRMT5 inhibitor directly blocks the methylation of various substrates, leading to downstream effects on transcription, RNA splicing, and other cellular processes. An observed phenotype could be due to these on-target effects or, alternatively, a direct interaction of the inhibitor with an unrelated protein (an off-target), which might coincidentally affect similar downstream pathways. Differentiating these possibilities is the primary goal of off-target effect troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
Troubleshooting inconsistent results with PRMT5-IN-23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments with PRMT5-IN-23 and other PRMT5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with anti-tumor activity.[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] This post-translational modification plays a crucial role in regulating various cellular processes, including gene expression, RNA splicing, DNA damage repair, and signal transduction.[3][4][5] By inhibiting PRMT5, this compound blocks these processes, which can lead to the suppression of cancer cell proliferation and survival.[5][6]
Q2: My IC50 value for this compound is inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values are a frequent issue when working with small molecule inhibitors. Several factors can contribute to this variability:
-
Compound Integrity and Handling:
-
Solubility: Ensure the compound is fully dissolved. Incomplete solubilization can lead to variable concentrations in your assays.[7][8] It is recommended to prepare fresh stock solutions and visually inspect for any precipitate.[7]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation. It is best practice to aliquot stocks into single-use volumes.[7]
-
Storage: Stock solutions should be stored at -20°C or below in tightly sealed vials and are best used within a month of preparation.[8]
-
-
Assay Conditions:
-
Cell-Based Assays:
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid variability due to changes in cellular characteristics over time.[7]
-
Cell Density: Ensure consistent cell seeding density, as this can affect inhibitor sensitivity.[7]
-
Serum Concentration: Fluctuations in serum concentration in the culture medium can impact inhibitor activity.[7]
-
-
Biochemical Assays:
-
Enzyme Activity: The enzymatic activity of PRMT5 is sensitive to pH and temperature. Significant deviations from the optimal range can affect results.[9]
-
Reagent Quality: The quality and handling of the PRMT5 enzyme, substrate, and the methyl donor S-adenosylmethionine (SAM) are critical for reproducible results.[9]
-
-
Q3: this compound shows high potency in my biochemical assay but weak or no effect in my cell-based assays. Why is this happening?
A discrepancy between biochemical and cellular potency is a common challenge.[9] Potential reasons include:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a low intracellular concentration.[7][9]
-
Cellular Efflux: Target cells might express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell.[7]
-
Compound Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
Incubation Time: The duration of inhibitor treatment may be insufficient to produce a measurable cellular effect. Consider extending the incubation time.[9]
Q4: I am observing significant cell death in my experiments, even at low concentrations of this compound. How can I determine if this is due to off-target effects?
Distinguishing on-target toxicity from off-target effects is crucial. Here are some strategies:
-
Control Experiments: Include a negative control compound with a similar chemical structure but is inactive against PRMT5. This can help differentiate between on-target and non-specific toxicity.[9]
-
On-Target Engagement Marker: Measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or Histone H4 at arginine 3 (H4R3me2s), via Western blot. A dose-dependent decrease in these marks would confirm that this compound is engaging its target in the cells.[7][9]
-
Dose-Response and Time-Course Analysis: Conduct detailed dose-response and time-course experiments to characterize the cytotoxic effects.[9]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control.[10]
Troubleshooting Guides
Issue 1: Inconsistent Western Blot Results for PRMT5 Substrate Methylation (e.g., H4R3me2s)
| Possible Cause | Suggested Solution |
| Antibody Quality | Use a validated antibody specific for the symmetric dimethylated form of the substrate (e.g., H4R3me2s). |
| Insufficient Inhibition | Ensure the concentration and incubation time of this compound are sufficient to inhibit PRMT5 activity. Perform a dose-response experiment. |
| Protein Degradation | Use fresh cell lysates and include protease and phosphatase inhibitors in your lysis buffer. |
| Loading Inconsistency | Normalize band intensities to a loading control like total Histone H4 or β-actin to ensure equal protein loading.[7] |
Issue 2: High Background in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Solvent (e.g., DMSO) Toxicity | Ensure the final solvent concentration is non-toxic to the cells (typically <0.1-0.5%). Include a vehicle-only control.[10] |
| Compound Precipitation | Visually inspect the media for any precipitate after adding this compound. Poor solubility can lead to inconsistent results.[7] |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTS, MTT). Run a control without cells to check for direct reduction of the assay reagent by the compound. |
| Contamination | Ensure sterile technique to prevent microbial contamination, which can affect cell viability and assay readouts. |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA) Marks
This protocol allows for the assessment of PRMT5 inhibition in a cellular context by measuring the levels of a known PRMT5 mark, H4R3me2s.[7]
Materials:
-
Cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for a PRMT5 substrate (e.g., anti-H4R3me2s)
-
Primary antibody for a loading control (e.g., anti-Histone H4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).[7]
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Block the membrane for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody for the PRMT5 mark overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
Quantify the band intensities to determine the relative reduction in the SDMA mark.
Protocol 2: Cell Viability Assay (MTS-based)
This protocol is to assess the effect of this compound on cell proliferation.
Materials:
-
Cell lines of interest
-
This compound
-
96-well cell culture plates
-
MTS reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of the inhibitor, including a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
PRMT5 Signaling Pathways
PRMT5 is involved in multiple signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of PRMT5 can impact these pathways.
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the effectiveness of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
PRMT5-IN-23 degradation pathway in cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PRMT5 degraders, with a focus on PROTAC-based compounds that induce degradation via the ubiquitin-proteasome system. The information is based on the well-characterized PRMT5 degrader, MS4322 (also known as compound 15), which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target PRMT5 for degradation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PRMT5 protein degradation induced by PROTACs like MS4322?
A1: PRMT5 PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules. One end binds to PRMT5, and the other end binds to an E3 ubiquitin ligase, such as VHL. This brings PRMT5 into close proximity with the E3 ligase, leading to the ubiquitination of PRMT5. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the PRMT5 protein.[1][2]
Q2: How is the natural degradation of PRMT5 regulated in the cell?
A2: Under normal physiological conditions, the E3 ubiquitin ligase CHIP (carboxyl terminus of heat shock cognate 70-interacting protein) can mediate the K48-linked ubiquitination and subsequent proteasomal degradation of PRMT5.[4][5][6][7] Another E3 ligase, TRAF6, has been shown to catalyze K63-linked ubiquitination of PRMT5, which is associated with its activation rather than degradation.[8][9][10]
Q3: How can I confirm that the observed loss of PRMT5 is due to proteasomal degradation?
A3: To confirm that the reduction in PRMT5 levels is due to proteasomal degradation, you can perform co-treatment experiments with a proteasome inhibitor, such as MG-132. If the degrader-induced loss of PRMT5 is rescued in the presence of MG-132, it indicates that the degradation is proteasome-dependent.[1]
Q4: What are the key components of the ubiquitin-proteasome pathway involved in the degradation of PRMT5 by a VHL-recruiting PROTAC?
A4: The key components are the PRMT5 protein, the VHL-recruiting PROTAC (e.g., MS4322), the VHL E3 ubiquitin ligase complex (which includes Cullin-RING E3 ubiquitin ligase components), ubiquitin, and the 26S proteasome. The activity of the Cullin-RING ligase complex is also dependent on neddylation, so inhibitors of neddylation like MLN4924 can also block this degradation pathway.[1]
Q5: What is the typical timeline for observing PRMT5 degradation after treatment with a PROTAC degrader?
A5: The degradation kinetics can be slower for PRMT5 compared to other proteins. For instance, with MS4322, significant PRMT5 degradation in MCF-7 cells was observed after 2 days of treatment, with maximal degradation occurring between 6 to 8 days.[1][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or minimal PRMT5 degradation observed after treatment. | 1. Incorrect dose or treatment duration: The concentration of the degrader may be too low, or the treatment time too short. For MS4322, effective degradation was seen at 5 µM for at least 48 hours, with maximal effects at 6-8 days.[1][11] 2. Cell line specific effects: The expression levels of the required E3 ligase (e.g., VHL) might be low in your cell line. 3. Compound instability: The degrader may be unstable in your experimental conditions. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. 2. Verify the expression of the relevant E3 ligase (e.g., VHL) in your cell line by western blot or qPCR. If expression is low, consider using a different cell line or a degrader that recruits a more abundant E3 ligase. 3. Ensure proper storage and handling of the compound. Use freshly prepared solutions for treatment. |
| PRMT5 levels decrease initially but then recover. | 1. Compound degradation: The degrader may be metabolized or cleared by the cells over time. 2. Cellular adaptation/resistance: Cells may upregulate the synthesis of new PRMT5 protein, compensating for the degradation. | 1. Consider more frequent media changes with fresh degrader. 2. Analyze PRMT5 mRNA levels by qPCR to see if there is a compensatory increase in transcription. A washout experiment, where the degrader is removed, can confirm if PRMT5 levels recover due to new protein synthesis.[1] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell density, passage number, and overall cell health can impact the efficiency of protein degradation. 2. Inconsistent reagent preparation: Inaccurate dilutions of the degrader or other reagents. | 1. Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase and at a consistent density at the time of treatment. 2. Prepare fresh dilutions of the degrader for each experiment from a concentrated stock solution. |
| Confirmation of degradation pathway is ambiguous. | Ineffective inhibitors: The concentrations of the proteasome inhibitor (e.g., MG-132) or neddylation inhibitor (e.g., MLN4924) may be too low or the co-treatment time too short. | 1. Optimize the concentration and co-treatment time for the inhibitors in your specific cell line. For example, co-treatment with 30 µM MG-132 or 2 µM MLN4924 for the last 24 hours of a 7-day treatment with MS4322 has been shown to be effective.[1] 2. Include a control to confirm the activity of the inhibitor (e.g., look for accumulation of ubiquitinated proteins with MG-132). |
Experimental Protocols
Protocol 1: Western Blot for PRMT5 Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentration of the PRMT5 degrader (e.g., 5 µM MS4322) or DMSO as a vehicle control for the desired time points (e.g., 2, 4, 6, 8 days).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PRMT5 overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Protocol 2: Co-treatment with Inhibitors to Confirm Degradation Pathway
-
Cell Seeding and Initial Treatment: Seed cells and treat with the PRMT5 degrader or DMSO as described in Protocol 1 for the majority of the treatment duration (e.g., for 6 days if the total treatment is 7 days).
-
Inhibitor Co-treatment: For the final 24 hours of the experiment, add the proteasome inhibitor (e.g., 30 µM MG-132), neddylation inhibitor (e.g., 2 µM MLN4924), or a VHL ligand (e.g., 100 µM VH-298) to the respective wells already containing the PRMT5 degrader.[1]
-
Cell Lysis and Western Blot: After the 24-hour co-treatment, harvest the cells and perform western blotting for PRMT5 as described in Protocol 1. A rescue of PRMT5 levels in the inhibitor-treated wells compared to the degrader-only wells confirms the involvement of the respective pathway components.
Protocol 3: In Vivo Ubiquitination Assay
-
Transfection: Co-transfect cells with expression vectors for His-tagged ubiquitin and PRMT5.
-
Degrader Treatment: After 24-48 hours, treat the cells with the PRMT5 degrader and a proteasome inhibitor (to allow ubiquitinated PRMT5 to accumulate) for the desired time.
-
Lysis under Denaturing Conditions: Lyse the cells in a denaturing buffer (e.g., 6 M guanidine-HCl) to disrupt protein-protein interactions.[8]
-
Purification of His-Ubiquitinated Proteins: Incubate the lysates with Ni-NTA agarose (B213101) beads to pull down all His-tagged ubiquitinated proteins.
-
Western Blot Analysis: Elute the bound proteins and analyze the eluates by western blotting using an antibody against PRMT5. An increase in the ubiquitinated PRMT5 signal in the degrader-treated sample compared to the control indicates degrader-induced ubiquitination.
Visualizations
Caption: PRMT5 PROTAC-mediated degradation pathway.
Caption: Workflow for validating PRMT5 degradation.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ut.primo.exlibrisgroup.com [ut.primo.exlibrisgroup.com]
- 4. The E3 ubiquitin ligase CHIP mediates ubiquitination and proteasomal degradation of PRMT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The E3 ubiquitin ligase CHIP mediates ubiquitination and proteasomal degradation of PRMT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TRAF6 Promotes PRMT5 Activity in a Ubiquitination-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRAF6 Promotes PRMT5 Activity in a Ubiquitination-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Formulation of PRMT5-IN-23
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo formulation of the PRMT5 inhibitor, PRMT5-IN-23, utilizing a vehicle composed of PEG300 and Tween 80. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages established protocols for other poorly soluble small molecule inhibitors, including other PRMT5 inhibitors, to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting formulation for in vivo studies with this compound?
A1: For poorly water-soluble compounds like PRMT5 inhibitors, a common and effective vehicle consists of a multi-component system to ensure dissolution and stability. A widely used formulation for in vivo administration of similar small molecule inhibitors involves a combination of DMSO, PEG300, Tween 80, and a physiological solution like saline or PBS.[1][2]
Q2: What is the role of each component in this formulation?
A2: Each component plays a critical role in the formulation:
-
DMSO (Dimethyl Sulfoxide): A powerful aprotic solvent used to create an initial concentrated stock solution of the hydrophobic compound.
-
PEG300 (Polyethylene Glycol 300): A water-miscible co-solvent that helps to maintain the solubility of the compound when the DMSO stock is diluted into the final aqueous-based vehicle.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant and emulsifier that enhances solubility, prevents precipitation of the drug upon administration into the bloodstream, and improves the overall stability of the formulation.[2]
-
Saline (0.9% NaCl) or PBS: The aqueous base of the formulation, providing isotonicity for in vivo applications.
Q3: How should I prepare the formulation, and is the order of addition important?
A3: Yes, the order of addition is crucial to prevent precipitation of the compound. The recommended procedure is to first dissolve this compound in DMSO to create a stock solution. This stock is then added to PEG300, followed by the addition of Tween 80. The final step is the slow, dropwise addition of saline or PBS while vortexing to bring the formulation to the final volume. This gradual process ensures a homogenous and stable solution.[2]
Q4: What are the potential challenges with this type of formulation?
A4: The primary challenges include:
-
Precipitation: The compound may precipitate out of solution during preparation, upon storage, or after administration.
-
Toxicity: The vehicle components, particularly DMSO, can have inherent toxicities, especially at higher concentrations. It is crucial to include a vehicle-only control group in your in vivo studies to differentiate between vehicle- and compound-related effects.[1]
-
Stability: The long-term stability of the formulation may be limited. It is always recommended to prepare the formulation fresh on the day of use.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness during preparation | Incomplete dissolution of this compound. The aqueous component (saline/PBS) was added too quickly. | Ensure the initial DMSO stock is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution. Add the saline/PBS dropwise while continuously vortexing or stirring.[2] |
| Phase separation (oily droplets appear) | The components are not fully miscible at the prepared ratios or temperature. Incorrect order of addition. | Verify the correct order of addition (DMSO stock into PEG300, then Tween 80, then saline). Ensure thorough mixing after each step. Gentle warming may also help achieve homogeneity.[2] |
| Crystallization of the drug over time | The formulation is supersaturated or unstable at the storage temperature. | Prepare the formulation fresh before each experiment. If short-term storage is necessary, keep it at a controlled room temperature and visually inspect for any precipitation before use.[2] |
| Lack of in vivo efficacy despite in vitro potency | Poor bioavailability due to precipitation upon injection or suboptimal pharmacokinetic properties. | Conduct a pilot pharmacokinetic (PK) study to assess drug exposure. Consider optimizing the formulation by adjusting the ratios of the excipients or exploring alternative delivery vehicles. |
| Observed toxicity in animal models | Toxicity may be related to the compound, the vehicle, or a combination of both. | Always include a vehicle-only control group. If toxicity is observed in the vehicle group, consider reducing the concentration of DMSO or Tween 80. A lower DMSO concentration (e.g., 2-5%) is often better tolerated for intravenous administration.[1] |
Data Presentation
The following tables provide examples of formulation compositions that have been successfully used for other poorly soluble inhibitors. These should serve as a starting point for the formulation development of this compound.
Table 1: Example In Vivo Formulation Compositions
| Component | Formulation 1 (General Purpose) | Formulation 2 (Lower DMSO) | Reference Compound |
| DMSO | 10% | 5% | GSK805[1] |
| PEG300 | 40% | 40% | N6022[2] |
| Tween 80 | 5% | 5% | GSK805[1] |
| Saline/PBS | 45% | 50% | N6022[2] |
Table 2: Illustrative Solubility and Stability Data (Hypothetical for this compound)
| Formulation | Achievable Concentration (mg/mL) | Appearance | Short-term Stability (4h at RT) |
| Formulation 1 | > 2.5 | Clear Solution | No precipitation observed |
| Formulation 2 | > 2.0 | Clear Solution | No precipitation observed |
| 5% DMSO in Saline | < 0.1 | Precipitation | - |
| 10% PEG300 in Saline | < 0.5 | Suspension | - |
Note: The data in Table 2 is hypothetical and should be experimentally determined for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
Add Co-solvent: In a sterile vial, add 400 µL of PEG300 for every 1 mL of final formulation.
-
Combine Stock and Co-solvent: To the PEG300, add 100 µL of the this compound DMSO stock solution. Vortex thoroughly until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture. Vortex again to ensure complete mixing.
-
Add Aqueous Phase: Slowly add 450 µL of sterile saline to the vial in a dropwise manner while continuously vortexing. This gradual addition is critical to prevent precipitation.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or phase separation. The final solution should be clear.
Protocol 2: In Vivo Target Engagement Assay by Western Blot
This protocol assesses whether this compound is engaging its target in vivo by measuring the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate (e.g., SmD3 or Histone H4).
Procedure:
-
Sample Collection: At the end of the in vivo study, collect tumor and/or relevant tissue samples from vehicle- and this compound-treated animals.
-
Protein Extraction: Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for SDMA.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total histone H4). A reduction in the SDMA signal in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
References
Addressing PRMT5-IN-23 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing precipitation issues encountered with the PRMT5 inhibitor, PRMT5-IN-23, in aqueous solutions.
Troubleshooting Guide
Issue: this compound has precipitated out of my aqueous solution.
This is a common challenge with many small molecule inhibitors due to their hydrophobic nature. The following steps can help you achieve and maintain a clear, stable solution for your experiments.
Initial Troubleshooting Steps:
-
Visual Inspection: Confirm that the observed particulate matter is precipitated compound and not microbial or other contamination.
-
Gentle Agitation: Gently vortex or swirl the solution. This may be sufficient to redissolve the precipitate if the solution is not supersaturated.
-
Sonication: For more stubborn precipitates, sonicate the solution in a water bath for 5-15 minutes. This can help break down aggregates and improve dissolution.
-
Gentle Warming: Briefly warm the solution to 37°C for 10-20 minutes. An increase in temperature can enhance solubility. However, exercise caution as prolonged heating may lead to compound degradation. Always refer to any available stability data for the compound.
If these initial steps fail to resolve the precipitation, a modification of the solvent system is likely necessary.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer (e.g., PBS or cell culture medium). Why did this happen and what should I do?
A1: This phenomenon is known as antisolvent precipitation. While this compound is soluble in 100% DMSO, its solubility can decrease dramatically when diluted into a predominantly aqueous environment. To prevent this, it is advisable to use a co-solvent system or perform a serial dilution. First, dilute the DMSO stock into a smaller volume of a co-solvent mixture before the final dilution into the aqueous medium.
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% DMSO: Can be cytotoxic and may cause off-target effects.
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, store this compound as a solid (powder) at -20°C for up to 3 years. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.
Q4: My experimental results are inconsistent. Could this be related to this compound precipitation?
A4: Yes, inconsistent results can be a consequence of compound precipitation. If the inhibitor is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Always ensure your working solution is clear and free of visible precipitate before adding it to your experiment. If you suspect precipitation is occurring during the experiment, consider the troubleshooting steps and alternative solvent systems outlined in this guide.
Q5: How can I determine the approximate solubility of this compound in my specific cell culture medium?
A5: You can perform a small-scale solubility test. Prepare serial dilutions of your this compound stock solution in your complete cell culture medium. Incubate the dilutions at 37°C for a few hours and then visually and microscopically inspect for any signs of precipitation (e.g., cloudiness, crystals). The highest concentration that remains clear is the approximate solubility under those conditions.
Data Presentation
| Solvent/Formulation | Concentration | Notes |
| DMSO | ≥ 40 mg/mL | Suitable for preparing high-concentration stock solutions.[1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Formulation for in vivo studies | A common co-solvent system to improve aqueous solubility. Prepare by adding each solvent sequentially and ensuring the solution is clear at each step.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Alternative in vivo formulation | Sulfobutylether-β-cyclodextrin (SBE-β-CD) can enhance the solubility of hydrophobic compounds. |
| 10% DMSO, 90% Corn Oil | Formulation for in vivo studies | Suitable for lipophilic compounds. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay) with this compound
This protocol describes a general procedure for assessing the effect of this compound on the viability of cancer cell lines, with a focus on preventing precipitation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the compound is fully dissolved. Gentle warming (37°C) or sonication can be used if necessary.
-
Store the stock solution in aliquots at -80°C.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 5,000 cells/well).
-
Incubate overnight to allow cells to attach.
-
-
Prepare Working Solutions and Treat Cells:
-
To avoid precipitation , prepare intermediate dilutions of the this compound DMSO stock in complete cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution (with 1% DMSO). Then, dilute this intermediate solution 1:10 in the wells of the 96-well plate.
-
Prepare a range of final concentrations by serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for PRMT5 Target Engagement
This protocol can be used to confirm that this compound is engaging its target in cells by measuring the level of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate (e.g., SmD3 or histone H4).
Procedure:
-
Cell Treatment:
-
Treat cells with varying concentrations of this compound as described in the cell viability assay protocol.
-
Include a vehicle control (DMSO).
-
After the desired incubation period, wash the cells with ice-cold PBS.
-
-
Cell Lysis:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: PRMT5 signaling pathways and inhibition by this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Navigating Resistance to PRMT5 Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting cell line resistance to PRMT5 inhibitors, including compounds structurally and functionally similar to PRMT5-IN-23. The following FAQs, troubleshooting guides, and experimental protocols are designed to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity or has developed resistance to a PRMT5 inhibitor. What are the common underlying mechanisms?
A1: Resistance to PRMT5 inhibitors can be multifactorial, involving both intrinsic and acquired mechanisms. Key resistance pathways that have been identified include the upregulation of pro-survival signaling pathways such as the mTOR, PI3K, and MAPK pathways.[1][2] In some cases, resistance is associated with the upregulation of specific proteins like stathmin 2 (STMN2), a microtubule regulator.[3][4] Additionally, mutations in p53 and the expression of the RNA-binding protein MUSASHI-2 have been linked to resistance in certain B-cell lymphomas.[1] It is also important to consider that resistance may not stem from a pre-existing subpopulation of cells but can arise from a drug-induced transcriptional state switch.[3][4][5]
Q2: I'm observing a discrepancy between the potent activity of my PRMT5 inhibitor in biochemical assays and its weaker effect in cell-based assays. What could be the issue?
A2: This is a common challenge that can be attributed to several factors. Poor cell permeability of the inhibitor can lead to a lower intracellular concentration.[6] The compound may also be subject to efflux by cellular transporters, or it could be rapidly metabolized within the cells.[6] It is also crucial to ensure the inhibitor is soluble in your cell culture media and that the incubation time is sufficient to elicit a cellular response.[6]
Q3: How can I confirm that the observed cellular effects are due to on-target inhibition of PRMT5?
A3: To confirm on-target activity, it is essential to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or histone H4 (H4R3me2s), via Western blot.[6][7] A dose-dependent decrease in SDMA levels upon treatment with the inhibitor would indicate successful target engagement.[6] Including a structurally unrelated PRMT5 inhibitor as a positive control and a negative control compound with a similar chemical scaffold but no activity against PRMT5 can also help differentiate between on-target and off-target effects.[7]
Q4: Are there any known biomarkers that can predict sensitivity to PRMT5 inhibitors?
A4: Yes, certain biomarkers have been associated with sensitivity to PRMT5 inhibition. In mantle cell lymphoma (MCL), MTAP deletion and a wild-type p53 status have been reported as biomarkers of sensitivity.[1] The absence of MTAP leads to the accumulation of methylthioadenosine (MTA), which sensitizes cells to PRMT5 inhibition, creating a synthetic lethal relationship.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Solubility | Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure complete dissolution before diluting into the assay buffer. Visually inspect for any precipitation. Minimize freeze-thaw cycles by aliquoting stock solutions.[6][7] |
| Cell Culture Variability | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density, as this can influence inhibitor sensitivity. Monitor and maintain consistent serum concentration in the culture media.[7] |
| Assay Conditions | Maintain a consistent pH and temperature, as PRMT5 activity can be sensitive to these parameters. Use high-quality, fresh reagents.[6] |
Issue 2: Acquired Resistance in Long-Term Cultures
| Potential Cause | Troubleshooting & Investigation Steps |
| Activation of Bypass Pathways | Perform bulk RNA sequencing on sensitive and resistant cell lines to identify differentially expressed genes and activated pathways (e.g., mTOR, PI3K, MAPK).[1][2] |
| Upregulation of Resistance-Conferring Proteins | Use Western blot or proteomics to analyze the expression levels of proteins like STMN2 in resistant versus sensitive cells.[3][4] |
| Collateral Sensitivities | Investigate if the resistant cells have acquired new vulnerabilities. For example, STMN2-mediated resistance to PRMT5 inhibitors can induce sensitivity to taxanes like paclitaxel (B517696).[3][4][5] |
Quantitative Data Summary
The following table summarizes the IC50 values for a PRMT5 inhibitor (PRT-382) in sensitive and resistant mantle cell lymphoma (MCL) cell lines.
| Cell Line Status | Number of Cell Lines | PRT-382 IC50 Range (nM) |
| Sensitive | 4 | 20 - 140[1][9][10] |
| Primary Resistant | 4 | 340 - 1650[1][9][10] |
| Acquired Resistance | 4 | 200 - 500[1][9][10] |
Key Signaling Pathways in PRMT5 Inhibitor Resistance
The following diagrams illustrate the key signaling pathways implicated in resistance to PRMT5 inhibitors and a general workflow for investigating these resistance mechanisms.
Caption: Key signaling pathways involved in resistance to PRMT5 inhibitors.
Caption: Experimental workflow for investigating PRMT5 inhibitor resistance.
Experimental Protocols
Protocol 1: Generation of Acquired Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to a PRMT5 inhibitor through continuous culture with escalating drug concentrations.[1][2]
Materials:
-
PRMT5 inhibitor-sensitive cancer cell line
-
Complete cell culture medium
-
PRMT5 inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
Cell counting solution (e.g., Trypan Blue)
-
Incubator (37°C, 5% CO2)
-
Standard cell culture flasks and plates
Procedure:
-
Culture the sensitive parent cell line in complete medium.
-
Initiate treatment with the PRMT5 inhibitor at a concentration equal to the IC20 (20% inhibitory concentration) of the parent line.
-
Monitor cell viability and proliferation.
-
Once the cells have adapted and are proliferating steadily, increase the inhibitor concentration by approximately 1.5- to 2-fold.
-
Repeat this dose escalation process over several months.
-
Periodically assess the IC50 of the cultured cells to monitor the development of resistance.
-
Once a stable resistant phenotype is achieved (typically a 3- to 5-fold increase in IC50), the resistant cell line can be maintained in a continuous culture with the final inhibitor concentration.
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol allows for the assessment of PRMT5 inhibition in a cellular context by measuring the levels of a key epigenetic mark.[6][7]
Materials:
-
Sensitive and resistant cell lines
-
PRMT5 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA (e.g., anti-SmD3 or anti-H4R3me2s), and a loading control (e.g., anti-β-actin or anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PRMT5 inhibitor for the desired duration (e.g., 24-72 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 3: Bulk RNA Sequencing Analysis
This protocol provides a general workflow for identifying transcriptional changes associated with PRMT5 inhibitor resistance.[1][2]
Materials:
-
Sensitive and resistant cell line pellets
-
RNA extraction kit
-
DNase I
-
RNA quality control instrumentation (e.g., Bioanalyzer)
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
Harvest at least three biological replicates of both sensitive and resistant cell lines.
-
Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries from the high-quality RNA samples.
-
Perform sequencing on an NGS platform.
-
Analyze the sequencing data:
-
Perform quality control on the raw reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the sensitive and resistant cell lines.
-
Perform pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify enriched signaling pathways in the resistant cells.
-
References
- 1. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kb.osu.edu]
- 3. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 4. pnas.org [pnas.org]
- 5. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Validate User [ashpublications.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
PRMT5-IN-23 versus other PRMT5 inhibitors (e.g., GSK591, EPZ015666)
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal therapeutic target in oncology due to its critical role in regulating numerous cellular processes, including gene expression, RNA splicing, and signal transduction. The development of small molecule inhibitors against PRMT5 is a rapidly advancing field. This guide provides an objective comparison of two prominent PRMT5 inhibitors, GSK591 (also known as GSK3326591) and EPZ015666 (also known as JNJ-64619178), supported by experimental data. While the landscape of PRMT5 inhibitors is continually expanding with new chemical entities, such as those with internal discovery names like PRMT5-IN-23, this guide focuses on compounds with publicly available and well-characterized data to ensure a robust and evidence-based comparison.
Data Presentation: Quantitative Comparison of PRMT5 Inhibitors
The following tables summarize the key quantitative data for GSK591 and EPZ015666, allowing for a direct comparison of their biochemical and cellular potency.
Table 1: Biochemical Potency Against PRMT5
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| GSK591 | PRMT5/MEP50 | 4 | Biochemical Assay | [1][2] |
| PRMT5/MEP50 | 11 | In vitro biochemical assay (Histone H4 methylation) | [2][3] | |
| EPZ015666 | PRMT5 | 22 | Biochemical Assay | [4][5] |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | EC50 (nM) | Assay Type | Reference |
| GSK591 | Z-138 (Mantle Cell Lymphoma) | 56 | Inhibition of symmetric arginine methylation of SmD3 | [3] |
| EPZ015666 | Mantle Cell Lymphoma Cell Lines | Not explicitly stated, but in the nanomolar range | Inhibition of SmD3 methylation and cell death | [4] |
Table 3: In Vivo Efficacy of PRMT5 Inhibitors
| Inhibitor | Cancer Model | Dosing and Schedule | Key Outcomes | Reference |
| GSK591 | Mouse PK studies | 100 mg/kg | Unbound plasma concentration equivalent to or above the IC90 for 12 hours | [6] |
| EPZ015666 | Mantle Cell Lymphoma Xenografts | Oral dosing | Dose-dependent tumor growth inhibition | [7] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental evaluation of these inhibitors, the following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Figure 1. Simplified PRMT5 signaling pathway and points of inhibition.
Figure 2. General experimental workflow for comparing PRMT5 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PRMT5 inhibitors. Below are generalized protocols for key experiments cited in the comparison.
Biochemical PRMT5 Enzymatic Assay (Radiometric)
Principle: This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a histone peptide substrate by the PRMT5/MEP50 complex. The amount of radioactivity incorporated into the peptide is proportional to the enzyme activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
[³H]-SAM
-
Test inhibitors (GSK591, EPZ015666)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT)
-
Phosphocellulose filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add the test inhibitors at various concentrations to the wells. Include a DMSO control (vehicle) and a no-enzyme control.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 7.5 M guanidine (B92328) hydrochloride.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot Assay
Principle: This assay quantifies the in-cell target engagement of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (sDMA) on cellular proteins, a direct pharmacodynamic marker of PRMT5 activity.
Materials:
-
Cancer cell line of interest (e.g., Z-138)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-sDMA (symmetric dimethylarginine)
-
Primary antibody: loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors for a specified duration (e.g., 72 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-sDMA primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify the band intensities for sDMA and the loading control. Normalize the sDMA signal to the loading control and calculate the percent reduction in sDMA levels relative to the vehicle-treated control to determine the EC50 value.
In Vivo Tumor Xenograft Model
Principle: This experiment evaluates the anti-tumor efficacy of PRMT5 inhibitors in a living organism by implanting human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., mantle cell lymphoma)
-
Immunodeficient mice (e.g., NOD-SCID)
-
Test inhibitors formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, inhibitor low dose, inhibitor high dose).
-
Administer the test inhibitors and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Structure and Functions of PRMT5 in Human Diseases [mdpi.com]
- 5. Promising Early Trial Results for Second-Generation Cancer Therapy | Technology Networks [technologynetworks.com]
- 6. benchchem.com [benchchem.com]
- 7. ashpublications.org [ashpublications.org]
A Comparative Guide to PRMT5 Inhibitors: Unraveling IC50 Values and Mechanisms
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target, particularly in oncology. This guide provides a comprehensive comparison of prominent PRMT5 inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values, the experimental methodologies used for their determination, and the intricate signaling pathways they modulate.
The dysregulation of PRMT5, the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins, is implicated in the progression of various cancers, including lymphomas, breast, lung, and colorectal cancers.[1][2] This has spurred the development of a multitude of small molecule inhibitors aimed at curtailing its activity. These inhibitors primarily function by competing with the enzyme's cofactor, S-adenosylmethionine (SAM), or the protein substrate.[2]
Comparative Analysis of PRMT5 Inhibitor IC50 Values
The potency of a PRMT5 inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce PRMT5 activity by 50%. This section presents a compilation of IC50 values for several PRMT5 inhibitors across various biochemical and cellular assays. It is important to note that IC50 values can vary based on the specific experimental conditions, including the assay type, cell line utilized, and incubation duration.[2]
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| PF-06939999 | Biochemical | PRMT5/MEP50 | - | [3] |
| GSK3326595 (Pemrametostat) | Biochemical | PRMT5/MEP50 | - | [4][5] |
| JNJ-64619178 | Biochemical | PRMT5/MEP50 | 0.33 µM | [6] |
| Cellular (Viability) | MV4-11 (AML) | 6.53 µM | [6] | |
| MRTX1719 (BMS-986504) | Biochemical (MTA+) | PRMT5/MEP50 | 2.3 | [3] |
| Biochemical (MTA-) | PRMT5/MEP50 | 237 | [3] | |
| EPZ015666 (GSK3235025) | Biochemical | PRMT5 | 22 | [7] |
| CMP5 | Cellular (Viability) | ATL cell lines | 3.98 - 21.65 µM | [8] |
| Cellular (Viability) | T-ALL cell lines | 32.5 - 92.97 µM | [8] | |
| HLCL61 | Cellular (Viability) | ATL cell lines | 3.09 - 7.58 µM | [8] |
| Cellular (Viability) | T-ALL cell lines | 13.06 - 22.72 µM | [8] | |
| Compound 9 (covalent) | Biochemical | PRMT5/MEP50 | 11 | [9] |
| 3039-0164 | Biochemical | PRMT5 | 63 µM | [10] |
Experimental Protocols: A Closer Look at IC50 Determination
The accurate assessment and comparison of PRMT5 inhibitors hinge on standardized and well-documented experimental methodologies. Below are detailed protocols for key assays cited in the determination of IC50 values.
Biochemical PRMT5 Enzymatic Assay
This assay directly quantifies the enzymatic activity of the PRMT5/MEP50 complex and the inhibitory potential of a compound.
-
Principle: The assay measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate, typically a histone H4 peptide. The inhibition of this reaction by a test compound is quantified by measuring the reduction in the generation of the methylated product or the byproduct, S-adenosylhomocysteine (SAH).[2][6]
-
Materials:
-
Recombinant human PRMT5/MEP50 complex[6]
-
Histone H4 peptide substrate[6]
-
S-adenosylmethionine (SAM), often radiolabeled (e.g., ³H-SAM)[11]
-
Test inhibitor at various concentrations[2]
-
Assay buffer[6]
-
Detection reagent (e.g., scintillation fluid for radiolabeled assays or specific antibodies for methylated substrates)[6][11]
-
Microplate reader (e.g., scintillation counter or luminescence reader)[6]
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test inhibitor at various concentrations.[6]
-
Initiate the enzymatic reaction by adding SAM.[6]
-
Incubate the plate at a controlled temperature for a defined period.[6]
-
Stop the reaction.
-
Add the detection reagent and measure the signal using a microplate reader.[6]
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.[2]
-
Cellular Viability Assay
This assay assesses the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.
-
Principle: The metabolic activity of viable cells, which is proportional to the number of living cells, is measured.[6]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[6]
-
Treat the cells with a range of concentrations of the test inhibitor.[6]
-
Incubate for a specified period (e.g., 72 or 120 hours).[6][8]
-
Add the cell viability reagent to each well.[6]
-
Incubate according to the manufacturer's instructions.[6]
-
Measure the absorbance or luminescence using a microplate reader.[6]
-
Calculate the EC50 value, the concentration that reduces cell viability by 50%.[6]
-
Western Blot for Symmetric Dimethylarginine (SDMA)
This assay provides a measure of the in-cell target engagement of a PRMT5 inhibitor by quantifying the levels of SDMA, a direct product of PRMT5 activity.[6]
-
Principle: Following treatment with a PRMT5 inhibitor, cellular proteins are extracted, separated by size, and probed with an antibody specific for the SDMA modification.
-
Procedure:
-
Treat cultured cells with varying concentrations of the PRMT5 inhibitor.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with a primary antibody specific for SDMA.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands and quantify the signal intensity to determine the reduction in SDMA levels.
-
PRMT5 Signaling Pathways and Points of Inhibition
PRMT5 plays a multifaceted role in cellular regulation by methylating a variety of histone and non-histone proteins.[12] Its activity impacts several critical signaling pathways implicated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of PRMT5 inhibitors.
Caption: Simplified PRMT5 signaling and points of therapeutic intervention.
PRMT5 has been shown to promote the expression of Fibroblast Growth Factor Receptor 3 (FGFR3), which in turn activates the ERK1/2 and PI3K/AKT pathways, leading to cell growth and metastasis.[13] Furthermore, PRMT5 can stimulate WNT/β-catenin signaling by epigenetically silencing pathway antagonists.[14] Its activity also extends to the methylation of key transcription factors like p53 and NF-κB, thereby modulating gene expression.[13] PRMT5 inhibitors, by blocking the catalytic activity of the PRMT5/MEP50 complex, can effectively disrupt these oncogenic signaling cascades.
References
- 1. onclive.com [onclive.com]
- 2. benchchem.com [benchchem.com]
- 3. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of PRMT5 Inhibition: A Comparative Selectivity Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a comparative analysis of the selectivity profiles of prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors against other methyltransferases. While specific data for "PRMT5-IN-23" is not publicly available, this guide serves as a framework for evaluating the selectivity of any PRMT5 inhibitor, utilizing data from well-characterized compounds as a benchmark.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, including gene transcription, RNA splicing, and signal transduction, making it a compelling therapeutic target, particularly in oncology.[1][2] It is the primary enzyme responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] A key characteristic of a high-quality chemical probe or drug candidate is its selectivity for the intended target over other related proteins, such as other methyltransferases. This minimizes off-target effects and ensures that the observed biological consequences are due to the inhibition of the desired target.
Comparative Selectivity of PRMT5 Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[3] The following table summarizes the IC50 values for representative PRMT5 inhibitors against a panel of other protein arginine methyltransferases (PRMTs) and lysine (B10760008) methyltransferases (KMTs), illustrating how selectivity is reported.
| Compound | PRMT5 IC50 (nM) | PRMT1 IC50 (nM) | PRMT4/CARM1 IC50 (nM) | Other Methyltransferases | Reference |
| EPZ015666 | 30 | >50,000 | >50,000 | Inactive against a panel of other methyltransferases. | [4] |
| LLY-283 Analog (Cpd 9) | 31 | Inactive | Inactive | Expected to be highly selective. | [5] |
| MRTX1719 | 4,300 (MTA+) | Not Reported | Not Reported | MTA-cooperative inhibitor, selective for MTAP-deleted cells. | [6] |
| SGC707 | Not a PRMT5 inhibitor | 11 | 9 | A potent PRMT4/CARM1 inhibitor used for selectivity screening. | |
| SGC8158 | Not Reported | Not Reported | Not Reported | A selective PRMT7 inhibitor. | [7] |
Note: IC50 values can vary depending on the specific assay conditions. "Inactive" generally indicates an IC50 value significantly higher than that for the primary target, often in the >10,000 nM range.
Experimental Protocols for Determining Inhibitor Selectivity
The determination of inhibitor selectivity relies on robust and standardized biochemical assays. The following protocols are generalized from common practices in the field.
Biochemical PRMT5 Enzymatic Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) to a substrate.
-
Principle: The assay measures the incorporation of radioactivity into a biotinylated peptide substrate.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the PRMT5/MEP50 enzyme, the peptide substrate, and the test inhibitor.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash away unincorporated [3H]-SAM.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.[3]
-
AlphaLISA Assay
This is a non-radioactive, bead-based immunoassay used to measure the methylation of a substrate.
-
Principle: The assay uses donor and acceptor beads that generate a chemiluminescent signal when in close proximity. An antibody specific to the methylated substrate brings the beads together.
-
Procedure:
-
The enzymatic reaction is carried out similarly to the radiometric assay but with non-radiolabeled SAM.
-
The reaction is stopped, and an antibody specific for the symmetrically dimethylated arginine (sDMA) mark is added.
-
AlphaLISA acceptor beads conjugated to a secondary antibody and donor beads are added.
-
After incubation, the plate is read on an AlphaScreen-capable plate reader.
-
The signal is inversely proportional to the inhibitor's activity.
-
Visualizing PRMT5 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: Simplified PRMT5 signaling pathway and point of inhibition.
Caption: Experimental workflow for assessing inhibitor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biochemical Assays for Confirming PRMT5 Inhibitor Efficacy, Featuring PRMT5-IN-23
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biochemical assays used to confirm the efficacy of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, with a focus on PRMT5-IN-23. The content herein is supported by experimental data and detailed methodologies to aid in the accurate assessment and comparison of PRMT5 inhibitors.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in a variety of cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target.[1] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby modulating the methylation status of its substrates and impacting associated cellular pathways.[1]
Data Presentation: Comparison of PRMT5 Inhibitor Efficacy
The following tables summarize the quantitative data for this compound and a selection of alternative PRMT5 inhibitors. This data allows for a direct comparison of their biochemical and cellular potency.
Disclaimer: Specific biochemical and cellular potency data for this compound is not publicly available. The data for inhibitor 3039-0164, a novel non-S-adenosylmethionine (SAM) competitive inhibitor, is presented here as a representative example of a research-stage PRMT5 inhibitor.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| 3039-0164 (proxy for this compound) | PRMT5 | AlphaLISA | 63 µM | [2] |
| JNJ-64619178 | PRMT5/MEP50 | RapidFire Mass Spectrometry | 0.14 nM | [3] |
| EPZ015666 | PRMT5/MEP50 | Radioactive Methyltransferase Assay | 30 nM | [4] |
| GSK3326595 | PRMT5/MEP50 | Biochemical Assay | 6.2 nM | [5] |
| LLY-283 | PRMT5/MEP50 | FlashPlate Assay | 11 nM | [2] |
| Compound 15 (Degrader) | PRMT5/MEP50 | Radioactive Methyltransferase Assay | 18 nM | [4] |
Table 2: Cellular Potency and Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Type | EC50 / Effect | Reference |
| 3039-0164 (proxy for this compound) | A549 (Lung Cancer) | MTT Cell Viability | Inhibition at 2.5-10 µM | [2] |
| JNJ-64619178 | A549 (Lung Cancer) | Cellular Methylation Assay (SmD3) | Potent inhibition (EC50 in low nM range) | [3] |
| JNJ-64619178 | NCI-H520, HCC-78, NCI-H1048, A427 | Cell Proliferation (GI50) | 0.4 - 1.9 nM | |
| EPZ015666 | MCF-7 (Breast Cancer) | Western Blot (SDMA) | Reduction in SDMA | [4] |
| CMP5 | ATL patient cells | Cell Viability | IC50: 23.94–33.12 µM | |
| HLCL61 | ATL patient cells | Cell Viability | IC50: 2.33–42.71 µM | |
| Compound 17 (PPI Inhibitor) | LNCaP (Prostate Cancer) | Cell Growth | IC50: 430 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PRMT5 inhibitors. The following are generalized protocols for key experiments.
Biochemical PRMT5 Enzymatic Assay (e.g., AlphaLISA)
This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of a compound by measuring the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosylmethionine (SAM)
-
Test compound (e.g., this compound)
-
AlphaLISA acceptor beads and donor beads
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, incubate PRMT5 and its substrate with the test compound at various concentrations for 60 minutes at room temperature.[2]
-
Initiate the methyltransferase reaction by adding SAM.
-
Stop the reaction and add AlphaLISA acceptor beads conjugated to an antibody that recognizes the methylated substrate.
-
Add streptavidin-coated donor beads that bind to a biotinylated tag on the substrate.
-
Incubate in the dark to allow for bead proximity.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PRMT5 activity by 50%.
-
Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).[2]
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[2]
-
Add the solubilization solution to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 or GI50 value.
-
Western Blot for Symmetric Dimethylarginine (SDMA)
This assay assesses the in-cell target engagement of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.
-
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensities and normalize to the loading control to determine the reduction in global SDMA levels.
-
Mandatory Visualizations
The following diagrams illustrate the PRMT5 signaling pathway and a general workflow for evaluating inhibitor efficacy.
Caption: PRMT5 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for PRMT5 Inhibitor Evaluation.
References
- 1. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for PRMT5 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for determining the target engagement of PRMT5 inhibitors, using PRMT5-IN-23 as a key focus. The information presented is supported by experimental data to aid researchers in selecting the most appropriate assay for their specific needs.
Introduction to PRMT5 and Target Engagement
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, including gene regulation, RNA splicing, and signal transduction. Its dysregulation is implicated in multiple cancers, making it a prominent target for therapeutic intervention. Verifying that a drug candidate, such as this compound, directly interacts with PRMT5 within a cellular environment is a crucial step in drug development. This process is known as target engagement verification.
CETSA is a powerful biophysical technique that assesses the direct binding of a ligand to its target protein in intact cells or tissue lysates. The principle underlying CETSA is that ligand binding typically increases the thermal stability of the target protein. This change in thermal stability can be quantified and used to confirm target engagement.
This guide will compare CETSA with two other common methods for assessing PRMT5 target engagement: the NanoBRET™ Target Engagement Assay and the measurement of downstream biomarker modulation (symmetric dimethylarginine - sDMA levels).
Quantitative Data Comparison
To provide a clear comparison of the performance of each assay, the following table summarizes quantitative data for the well-characterized PRMT5 inhibitor GSK3326595, a close analog of many research compounds including the class to which this compound belongs.
| Assay Type | Method Principle | Key Parameter | PRMT5 Inhibitor | Cell Line | Result | Reference |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Melting Temperature Shift (ΔTm) | Compound 20 (GSK3326595 derivative) | MV-4-11 | 7.2 °C | [1] |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Melting Temperature Shift (ΔTm) | GSK3326595 | MV-4-11 | 5.5 °C | [2] |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-PRMT5 fusion and a fluorescent tracer. | Cellular EC50 | GSK3326595 | HEK293 | ~50-100 nM | [3] |
| sDMA Levels | Western blot or ELISA to measure the levels of a downstream biomarker of PRMT5 activity. | Cellular EC50 | GSK3326595 | Z-138 | 2.5 nM |
Signaling Pathway and Experimental Workflows
To visualize the underlying biological context and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for PRMT5
This protocol is adapted from a method used for a potent PRMT5 inhibitor and can be applied to this compound.[1]
1. Cell Culture and Treatment:
-
Culture MV-4-11 cells to a density of approximately 1-2 x 106 cells/mL.
-
Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for 18 hours at 37°C. For a full melt curve, a saturating concentration of the inhibitor (e.g., 1 µM) is typically used.
2. Heat Challenge:
-
After incubation, harvest the cells by centrifugation and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
5. Quantification of Soluble PRMT5:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for PRMT5. A loading control (e.g., GAPDH) should also be probed.
-
Detect the protein bands using an appropriate secondary antibody and a chemiluminescence imaging system.
6. Data Analysis:
-
Quantify the band intensities for PRMT5 at each temperature point.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensity versus temperature to generate a melting curve.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
The difference in Tm between the inhibitor-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization.
NanoBRET™ Target Engagement Assay for PRMT5
This protocol is based on the methodology described for a bespoke PRMT5 NanoBRET assay.[3]
1. Cell Transfection:
-
Seed HEK293 cells in a suitable format (e.g., 96-well plate).
-
Transfect the cells with a vector encoding a NanoLuc®-PRMT5 fusion protein according to the manufacturer's protocol.
2. Compound Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of this compound or vehicle control.
3. Tracer Addition and Reading:
-
Add the fluorescent NanoBRET™ tracer specific for PRMT5 to the cells at a predetermined optimal concentration.
-
Add the Nano-Glo® substrate.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a plate reader equipped for BRET measurements.
4. Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular EC50 value.
sDMA Level Measurement by Western Blot
This protocol provides a general method for assessing the downstream effects of PRMT5 inhibition.
1. Cell Treatment:
-
Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for a desired time (e.g., 72 hours).
2. Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Western Blot Analysis:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-sDMA) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the sDMA signal to a loading control (e.g., β-actin or GAPDH).
4. Data Analysis:
-
Quantify the band intensities for the sDMA mark.
-
Plot the normalized sDMA signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular EC50 for the inhibition of PRMT5 activity.
Conclusion
The choice of assay for determining PRMT5 target engagement depends on the specific research question and the available resources.
-
CETSA provides a direct and label-free assessment of target binding in a cellular context, making it a valuable tool for confirming on-target activity and for lead optimization. It does not require modification of the compound or the target protein.
-
The NanoBRET™ assay is a high-throughput method that offers a continuous and quantitative readout of target engagement in live cells. It is particularly well-suited for screening large compound libraries and for detailed mechanistic studies.
-
Measuring sDMA levels provides a functional readout of PRMT5 inhibition within the cell. This method is useful for confirming that target engagement translates into a downstream biological effect.
By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to effectively advance their PRMT5-targeted drug discovery programs.
References
- 1. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5-IN-23 and PRMT5 Knockout/Knockdown: A Comparative Guide for Experimental Control
For researchers, scientists, and drug development professionals investigating the role of Protein Arginine Methyltransferase 5 (PRMT5) in various cellular processes, particularly in oncology, the use of specific inhibitors and genetic knockdown or knockout models is crucial for target validation and mechanistic studies. This guide provides a comprehensive comparison of the small molecule inhibitor PRMT5-IN-23 with PRMT5 knockout/knockdown as experimental controls.
PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation has been implicated in the progression of numerous cancers, making it an attractive therapeutic target. This compound is a potent and selective inhibitor of PRMT5 with demonstrated anti-tumor activity.[1] To validate that the observed cellular effects of this compound are indeed due to the inhibition of PRMT5, it is essential to compare its phenotype with that of genetic loss-of-function models, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the PRMT5 gene.
Genetic attenuation of PRMT5 has been shown to induce cell cycle arrest, apoptosis, and a reduction in cell migration.[2] Similarly, treatment with PRMT5 inhibitors leads to decreased cellular growth and increased apoptosis in cancer cell lines.[3] This guide will delve into the quantitative comparison of these two approaches, provide detailed experimental protocols, and illustrate the underlying principles and workflows.
Quantitative Data Comparison
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Parameter | PRMT5 Small Molecule Inhibitor | PRMT5 Knockdown/Knockout | Cell Line(s) | Reference |
| IC50 | 2.33–42.71 μM (HLCL61) | Not Applicable | ATL patient cells | [4] |
| 3.09–7.58 μM (HLCL61) | Not Applicable | ATL-related cell lines | [4] | |
| 430 nM (Compound 17) | Not Applicable | LNCaP | [5] | |
| Cell Proliferation | Dose-dependent inhibition | Significant anti-proliferative effect | Ba/F3-EpoR JAK2V617F | [6] |
| Decreased viable cell proliferation | Inhibition of cell growth | Canine lymphoma cell lines, A2780, SKOV3 | [7][8] | |
| Apoptosis | Induction of apoptosis | Increased apoptosis (29.37 ± 0.90% vs 16.27 ± 0.84% for control) | HCC cells, A2780 | [2][8] |
Table 2: Comparison of Effects on Molecular Markers
| Parameter | PRMT5 Small Molecule Inhibitor | PRMT5 Knockdown/Knockout | Cell Line(s) | Reference |
| Symmetric Dimethylarginine (SDMA) Levels | Strong reduction in total SDMA levels | Global reduction in H4R3me2s and H2AR3me2s (~85% reduction) | Multiple myeloma cell lines, MEFs | [3][9] |
| 65% decrease in global H4R3me2s | Not specified | LNCaP | [5] | |
| Cell Cycle | Cell line dependent changes in cell cycle distribution | G1 arrest | Multiple myeloma cell lines, MCF7 | [3][10] |
| Not specified | Underwent G2/M cell cycle arrest | GBM cell lines | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in designing and executing their studies.
Cell Viability Assay (MTS/MTT)
This protocol is used to assess the effect of PRMT5 inhibition or knockdown on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment and allow them to adhere overnight.
-
Treatment:
-
This compound: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing various concentrations of the inhibitor. Include a vehicle-only (e.g., DMSO) control.
-
PRMT5 Knockdown: Transfect cells with PRMT5-targeting siRNA or a non-targeting control siRNA.
-
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, 72, or 120 hours).[4]
-
Detection: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control group. For inhibitor studies, IC50 values can be determined by plotting viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for PRMT5 and Methylation Marks
This protocol is used to confirm PRMT5 knockdown and to assess the impact of inhibition or knockdown on the symmetric dimethylation of target proteins.
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT5, a loading control (e.g., β-actin or GAPDH), and specific antibodies recognizing symmetric dimethylarginine (SDMA) marks (e.g., anti-H4R3me2s or anti-SmD3-SDMA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of PRMT5 and SDMA marks to the loading control.
siRNA-Mediated Knockdown of PRMT5
This protocol describes the transient knockdown of PRMT5 expression using small interfering RNA.
-
Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute PRMT5-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically to achieve maximal knockdown.
-
Validation: Confirm the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Mandatory Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the central role of PRMT5 in cellular processes and the logic behind using knockout/knockdown as a control for inhibitor studies.
References
- 1. This compound [shop.labclinics.com]
- 2. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylation of Histone H3 and H4 by PRMT5 Regulates Ribosomal RNA Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Overexpression of PRMT5 Promotes Tumor Cell Growth and Is Associated with Poor Disease Prognosis in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
Confirming PRMT5-IN-23 Specificity: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the specificity of PRMT5-IN-23, a protein arginine methyltransferase 5 (PRMT5) inhibitor with potential anti-tumor activity. Ensuring that the biological effects of a small molecule inhibitor are due to its interaction with the intended target is a critical step in drug development. This document outlines key rescue experiments designed to confirm the on-target activity of this compound and objectively compares its performance metrics with other well-characterized PRMT5 inhibitors.
Introduction to PRMT5 Inhibition and Specificity
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.
This compound (also referred to as compound 50) has been identified as an inhibitor of PRMT5. However, to confidently attribute its anti-tumor effects to the inhibition of PRMT5, rigorous specificity testing is required. Rescue experiments are a powerful method to demonstrate on-target engagement by showing that the effects of an inhibitor can be reversed by the introduction of a drug-resistant version of the target protein. For covalent inhibitors that target specific residues, a point mutation in the target protein that prevents this covalent bond can confer resistance.
Comparative Analysis of PRMT5 Inhibitors
The potency of this compound can be benchmarked against other known PRMT5 inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several prominent PRMT5 inhibitors in both biochemical and cellular assays.
Table 1: Biochemical IC50 Values of PRMT5 Inhibitors
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (nM) |
| This compound | Compound 50 | Covalent (presumed) | Data not available |
| GSK3326595 | Pemrametostat, EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.0 - 6.2[1][2] |
| JNJ-64619178 | Onametostat | SAM-competitive, Pseudo-irreversible | 0.14[3][4][5][6][7][8] |
| EPZ015666 | GSK3235025 | Substrate-competitive | 22[9][10][11][12][13] |
| LLY-283 | Compound 1 | SAM-competitive | 22[8][14][15][16][17] |
Table 2: Cellular IC50 Values of PRMT5 Inhibitors (sDMA Inhibition)
| Inhibitor | Cell Line | Cellular sDMA IC50 (nM) |
| This compound | Data not available | Data not available |
| GSK3326595 | Z-138 | ~10-50 (concentration-dependent) |
| JNJ-64619178 | NCI-H1048 | Potent (specific value not stated)[3] |
| EPZ015666 | MCL cell lines | Nanomolar range[9] |
| LLY-283 | MCF7 | 25[8][14][15][16][17] |
Rescue Experiments to Confirm this compound Specificity
To definitively demonstrate that the cellular effects of this compound are mediated through the inhibition of PRMT5, a rescue experiment involving the ectopic expression of a drug-resistant PRMT5 mutant is the gold standard. For covalent inhibitors targeting the cysteine residue at position 449 (C449) of PRMT5, a C449S (cysteine to serine) mutation can prevent covalent bond formation and thus confer resistance.
Experimental Workflow:
Caption: Workflow for a rescue experiment to validate this compound specificity.
Logical Framework for Specificity Validation:
Caption: Logical diagram illustrating the principle of a rescue experiment.
Detailed Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines (Optional - for generating endogenous resistance)
This protocol describes a method for generating cell lines with acquired resistance to a PRMT5 inhibitor through continuous dose escalation.
Materials:
-
Cancer cell line of interest (sensitive to this compound)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: Culture the parental cell line and determine the IC50 of this compound after a prolonged exposure (e.g., 9 days) using a cell viability assay.
-
Dose Escalation: Culture the sensitive cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Monitor the cells for signs of growth recovery. Once the cells resume proliferation, increase the concentration of this compound in a stepwise manner.
-
Establish Resistant Clones: Continue this dose escalation until the cells are able to proliferate in a concentration of this compound that is 2-5 times higher than the original IC50.
-
Verify Resistance: Culture the resistant cells in drug-free medium for an extended period (e.g., 1 month) and then re-challenge them with this compound to confirm that the resistance is stable.
Protocol 2: Ectopic Expression of Resistant PRMT5 for Rescue Experiment
This protocol details the steps for transient or stable expression of a resistant PRMT5 mutant to rescue the effects of this compound.
Materials:
-
Cancer cell line sensitive to this compound
-
Expression vector containing wild-type PRMT5 cDNA
-
Expression vector containing C449S-mutant PRMT5 cDNA (generated via site-directed mutagenesis)
-
Empty expression vector (control)
-
Transfection reagent (for transient transfection) or lentiviral production system (for stable cell lines)
-
Selection antibiotic (if applicable)
-
This compound
-
Reagents for downstream analysis (cell viability, Western blot)
Procedure:
-
Transfection/Transduction:
-
Transient Transfection: Plate the cells to be 70-80% confluent on the day of transfection. Prepare transfection complexes with the empty vector, WT-PRMT5 vector, and C449S-PRMT5 vector according to the manufacturer's protocol. Add the complexes to the cells and incubate for 24-48 hours.
-
Stable Cell Line Generation (Lentiviral): Produce lentiviral particles for the empty vector, WT-PRMT5, and C449S-PRMT5 constructs. Transduce the target cells with the lentivirus in the presence of polybrene. After 48-72 hours, select for transduced cells using the appropriate antibiotic.
-
-
Inhibitor Treatment: Plate the control, WT-PRMT5, and C449S-PRMT5 expressing cells. Treat the cells with a dose-range of this compound for a duration determined by the desired endpoint (e.g., 72 hours for apoptosis, 9 days for proliferation).
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using an appropriate assay to determine the IC50 in each cell line.
-
Western Blot for sDMA: Lyse the cells, quantify protein concentration, and perform a Western blot to assess the levels of symmetric dimethylarginine (sDMA), a direct marker of PRMT5 activity.
-
Phenotypic Analysis: Perform assays to measure specific cellular phenotypes induced by this compound, such as apoptosis (Annexin V staining) or cell cycle arrest (propidium iodide staining).
-
Expected Results:
-
Cells expressing the empty vector and WT-PRMT5 should be sensitive to this compound, showing a dose-dependent decrease in cell viability and sDMA levels.
-
Cells expressing the C449S-PRMT5 mutant should exhibit resistance to this compound, with a significantly higher IC50 for cell viability and sustained sDMA levels in the presence of the inhibitor.
Protocol 3: Western Blot for Symmetric Dimethylarginine (sDMA) Levels
This protocol provides a general method for assessing PRMT5 activity in cells by measuring the levels of its product, sDMA.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against pan-sDMA
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
PRMT5 Signaling Pathway
Caption: A simplified diagram of the PRMT5 signaling pathway and the point of intervention for PRMT5 inhibitors.
By employing these rescue experiments and comparative analyses, researchers can rigorously validate the on-target specificity of this compound, providing a solid foundation for its further development as a potential therapeutic agent.
References
- 1. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 2. Structure-Aided Design, Synthesis, and Biological Evaluation of Potent and Selective Non-Nucleoside Inhibitors Targeting Protein Arginine Methyltransferase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. origene.com [origene.com]
- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 7. Dual expression lentiviral vectors for concurrent RNA interference and rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. neb.com [neb.com]
- 16. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Showdown: In Vitro Potency of PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. We delve into their biochemical and cellular potencies, supported by detailed experimental protocols and visual representations of the PRMT5 signaling pathway and assay workflows.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a key therapeutic target in oncology. It plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, making it a focal point for the development of novel cancer therapies. This guide offers an objective comparison of the in vitro potency of several leading PRMT5 inhibitors, presenting a clear overview of their performance in biochemical and cellular assays.
Comparative In Vitro Potency of PRMT5 Inhibitors
The potency of PRMT5 inhibitors is typically assessed through two primary in vitro methods: biochemical assays that measure the direct inhibition of the PRMT5/MEP50 enzyme complex, and cellular assays that evaluate the inhibitor's effect on PRMT5 activity within a cellular context (target engagement) and on cell growth (phenotypic response). The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Biochemical Potency: Targeting the PRMT5/MEP50 Complex
Biochemical assays directly measure the enzymatic activity of the purified PRMT5/MEP50 complex. The IC50 values from these assays indicate the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) |
| JNJ-64619178 | Onametostat | SAM-competitive | Sub-nanomolar |
| GSK3326595 | Pemrametostat, EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.0 - 6.2 nM[1] |
| LLY-283 | - | SAM-competitive | 22 nM[2] |
| EPZ015666 | GSK3235025 | Substrate-competitive, SAM-uncompetitive | 22 nM[3] |
| Prmt5-IN-11 (Cmpd. 11) | - | Covalent | 26 nM |
| MRTX1719 | - | MTA-cooperative | >70-fold selectivity for MTAP-deleted cells |
| Compound 9 | - | Covalent (hemiaminal) | 11 nM[4] |
| Compound 10 | - | Covalent (aldehyde) | 20 nM[4] |
| Compound 12 | - | Covalent (ketone) | 79 nM[4] |
| Compound 17 | - | SAM-competitive | 0.33 µM |
Cellular Potency: Inhibition of sDMA and Cell Proliferation
Cellular assays provide a more biologically relevant measure of an inhibitor's efficacy. The inhibition of symmetric dimethylarginine (sDMA) levels, a direct product of PRMT5 activity, serves as a key biomarker for target engagement. Anti-proliferative effects are assessed in various cancer cell lines.
| Inhibitor | Cell Line | sDMA IC50 | Proliferation IC50 |
| GSK3326595 | Various | ~5-56 nM[1] | 7.6 nM to >30 µM (in 276 cell lines)[5] |
| Z-138 (MCL) | - | - | |
| MCF-7 (Breast) | - | - | |
| JNJ-64619178 | Various | - | 0.08 nM to >100 nM (in primary AML samples)[6] |
| LLY-283 | A375 (Melanoma) | - | - |
| MCF7 (Breast) | 25 nM[7] | - | |
| EPZ015666 | MCL cell lines | Nanomolar range[3] | Nanomolar range[3] |
| Compound 9 | Granta-519 (MCL) | 12 nM[4] | 60 nM[4] |
| Compound 10 | Granta-519 (MCL) | 22 nM[4] | 48 nM[4] |
| Compound 12 | Granta-519 (MCL) | 43 nM[4] | 140 nM[4] |
| Pemrametostat | MCF-7_RBKO (Breast) | - | 144.1 nM[8] |
| T47D_RBKO (Breast) | - | 248.5 nM[8] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
References
- 1. benchchem.com [benchchem.com]
- 2. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PRMT5 Inhibitor Efficacy on Global Symmetric Dimethylarginine (SDMA) Levels
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is a critical regulator of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][3] Dysregulation and overexpression of PRMT5 are implicated in the progression of various cancers, making it a significant therapeutic target.[4][5]
A key pharmacodynamic biomarker for assessing the on-target activity of PRMT5 inhibitors is the global reduction in cellular SDMA levels.[1][6] This guide provides a comparative analysis of the effects of various PRMT5 inhibitors on SDMA levels, offering a framework for researchers and drug development professionals. While the specific compound "PRMT5-IN-23" was not found in publicly available scientific literature, this guide will focus on well-characterized and clinically relevant PRMT5 inhibitors to illustrate the principles of their evaluation.
PRMT5 Signaling and SDMA Formation
PRMT5, in complex with its binding partner MEP50 (Methylosome Protein 50), catalyzes the transfer of two methyl groups from the cofactor S-adenosyl methionine (SAM) to the guanidino group of arginine residues on substrate proteins.[3] This two-step process results in the formation of SDMA.[3] Key substrates include histone proteins (e.g., H4R3, H3R8), which modulates chromatin structure and gene expression, and components of the spliceosome (e.g., SmD1, SmD3), which are crucial for pre-mRNA splicing.[1][3][7] The SDMA mark can facilitate or inhibit protein-protein interactions, thereby influencing downstream cellular events.[8]
Comparative Efficacy of PRMT5 Inhibitors on SDMA Levels
The potency of PRMT5 inhibitors is often evaluated by their ability to reduce SDMA levels in cellular assays. This on-target effect is a crucial indicator of inhibitor engagement with PRMT5. The table below summarizes data for several prominent PRMT5 inhibitors.
| Inhibitor | Type / Mechanism of Action | Cellular SDMA Inhibition (EC50) | Key Validation Substrates |
| Pemrametostat (GSK3326595) | SAM-uncompetitive, reversible | 2 - 160 nM in various cancer cell lines[6] | SmD1/3, Histone H4 (H4R3me2s)[1] |
| MRTX1719 | MTA-cooperative, selective for MTAP-deleted cells | Highly selective for MTAP-deleted cells vs. wild-type[9] | Global SDMA[9] |
| JNJ-64619178 | SAM-competitive | Potent SDMA reduction in solid and hematologic models[5][9] | Global SDMA[9] |
| EPZ015938 | Substrate-competitive | Strong reduction of total SDMA levels in myeloma cell lines[4] | Global SDMA[4] |
Note: EC50/IC50 values are highly dependent on the cell line and assay duration. The data presented are for comparative purposes.
Experimental Protocols
Accurate assessment of global SDMA levels is critical for comparing the efficacy of PRMT5 inhibitors. The most common method is Western Blot analysis using a pan-SDMA antibody.
Protocol: Western Blot for Global SDMA Levels
This protocol details the steps to measure changes in total SDMA levels in cells treated with a PRMT5 inhibitor.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line of interest) in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the PRMT5 inhibitor (e.g., this compound or a comparator) for a specified duration (typically 48-96 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SDMA (e.g., pan-SDMA antibody) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.[1]
-
To normalize the SDMA signal, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin, or a total protein stain).[1]
-
Quantify the band intensities using densitometry software. Calculate the normalized SDMA level for each treatment condition relative to the vehicle control.
-
Conclusion
The reduction of global SDMA levels serves as a robust and indispensable biomarker for confirming the on-target activity of PRMT5 inhibitors. Different classes of inhibitors, such as SAM-competitive and MTA-cooperative agents, demonstrate varied profiles of SDMA reduction, with the latter showing high selectivity for MTAP-deleted cancer cells.[9] The standardized Western Blot protocol outlined provides a reliable method for comparing the cellular potency of novel compounds like this compound against established alternatives. This comparative approach is essential for the preclinical evaluation and advancement of new targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of PRMT5-IN-23
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Assessment and Waste Identification
Given that PRMT5-IN-23 is a biologically active compound designed to inhibit cellular processes, all waste materials contaminated with this substance should be treated as hazardous chemical waste.[4] A thorough hazard assessment is the first critical step.
Types of this compound Waste:
-
Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any disposable lab consumables (e.g., weigh boats, pipette tips, tubes) that have come into direct contact with the compound.[4]
-
Liquid Waste: Encompasses stock solutions (often in DMSO), experimental media containing this compound, and solvent rinsates from the decontamination of glassware and equipment.[4]
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound.
II. Waste Segregation and Storage
Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure correct disposal.[5][6]
-
Dedicated Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4] At a minimum, waste should be segregated into acids, bases, halogenated solvents, and non-halogenated solvents.[6]
-
Container Requirements: All waste containers must be made of a compatible material, be in good condition with a secure, leak-proof closure, and be clearly labeled.[5][6][7] It is best practice to reuse the original product container for waste when possible.[6]
-
Labeling: As soon as waste is generated, the container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."[7][8] All components of a mixture should be listed.
-
Storage Location: Store waste containers in a designated and well-ventilated satellite accumulation area at or near the point of generation.[5][9] Secondary containment for all liquid hazardous waste is mandatory.[7]
III. Disposal Procedures
A. Solid Waste Disposal
-
Collection: Place all solid waste contaminated with this compound into a designated, compatible, and properly labeled hazardous waste container.[4]
-
Container Management: Keep the container sealed at all times except when adding waste.[7][8]
-
Pickup: Once the container is full, or before the designated accumulation time limit is reached, request a waste pickup from your institution's EHS department.[7]
B. Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound, including stock solutions and the first rinse from decontamination procedures, in a compatible, labeled, and sealed hazardous waste container.[4][7]
-
pH Neutralization: Dilute acid and base solutions may be eligible for sink disposal only if they are less than 10% concentration and have a pH between 7-9, with no other solvent or metal contamination.[7] However, given the nature of this compound, it is recommended to treat all liquid waste containing it as hazardous.
-
Prohibited Disposal: Never dispose of this compound solutions down the drain or by evaporation.[7][8]
-
Pickup: Arrange for collection by your EHS department.
C. Decontamination of Labware
Glassware and equipment that have been in contact with this compound must be decontaminated prior to routine washing. The standard procedure is a triple rinse.[4][8]
-
First Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve this compound. Collect this rinsate as hazardous liquid waste.[4][7]
-
Second and Third Rinses: Repeat the rinsing process two more times with fresh solvent. The rinsate from these subsequent rinses must also be collected as hazardous waste.[4][7]
-
Final Cleaning: After the triple rinse, the labware can be washed using standard laboratory procedures.
D. Disposal of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinse: The container must be triple rinsed with a suitable solvent.[8]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[7][8]
-
Container Disposal: After triple rinsing and air-drying, obliterate or remove the original label.[7] The clean container can then be disposed of as regular solid waste or recycled according to institutional policy.
IV. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory chemical waste guidelines provide a framework.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [9] |
| Maximum Acutely Toxic Waste (P-list) Accumulation | 1 quart (liquid) or 1 kg (solid) | [9] |
| Maximum Storage Time in Lab | 6 months (for academic labs under EPA Subpart K) | [5] |
| Dilute Acid/Base Concentration for Sink Disposal | < 10% (v/v) | [7] |
| pH Range for Sink Disposal of Dilute Acid/Base | 7-9 | [7] |
| Triple Rinse Solvent Volume | Approximately 5% of the container volume for each rinse | [8] |
Visualized Workflows
Caption: Workflow for the proper disposal of this compound solid and liquid waste, and labware decontamination.
Caption: Step-by-step procedure for the decontamination and disposal of empty this compound containers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling PRMT5-IN-23
Essential Safety and Handling Guide for PRMT5-IN-23
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an inhibitor of PRMT5 and exhibits anti-tumor activity.[1][2] As with many potent, biologically active small molecules, it should be handled as a hazardous compound.[3] The following Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | To prevent skin contact and absorption of the compound. Disposable nitrile gloves offer limited protection and should be changed immediately after any contact with the chemical.[4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes or airborne particles of the compound.[3][4] |
| Skin and Body Protection | A fully buttoned lab coat, preferably a disposable or dedicated one. | To protect skin and clothing from contamination.[3][5] |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood. | To prevent inhalation of the solid compound or aerosols. If a fume hood is not available, a respirator (e.g., N95 for solids) may be required based on a risk assessment.[3][6] |
Operational Plan: Safe Handling of this compound
Strict protocols must be in place to prevent accidental exposure and maintain the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's EHS.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The supplier recommends storing the powder at -20°C for up to 3 years and solutions at -80°C for up to 1 year.[2] The storage area should be clearly labeled with appropriate hazard warnings.
Experimental Procedures
-
Designated Work Area: All work with this compound, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood.[3]
-
Weighing:
-
Use a balance located inside the fume hood or a containment enclosure to minimize the risk of inhalation.
-
Use anti-static weigh paper.
-
Handle the solid compound with care to avoid generating dust.
-
-
Solution Preparation:
-
Prepare all solutions within the chemical fume hood.
-
This compound is often soluble in organic solvents like DMSO.[2] Handle these solvents with appropriate care.
-
When preparing aqueous solutions, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer.[3]
-
-
Handling Solutions:
-
Use appropriate chemical-resistant gloves and eye protection.
-
Avoid direct contact with the skin.
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Spill Management
A spill kit should be readily available in the laboratory. In the event of a spill:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Containment:
-
Solid Spills: Carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
-
Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent. Place the absorbent material into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), collecting all cleaning materials and rinsate as hazardous liquid waste.[7]
Disposal Plan: this compound Waste
All waste contaminated with this compound must be treated as hazardous chemical waste.[7]
Waste Segregation
Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure correct disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, disposable lab coats), weigh paper, pipette tips, and other solid materials that have come into contact with this compound should be collected in a dedicated, clearly labeled hazardous waste container. The container must be labeled as "Hazardous Waste" and specify "this compound Solid Waste".[7] |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvents used. Label the container "Hazardous Waste" and list all chemical components, including this compound and the solvents. |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as hazardous waste. |
Decontamination of Labware
Glassware and other reusable equipment that have been in contact with this compound must be decontaminated before being washed and reused. A common practice is a triple rinse with a suitable solvent (e.g., ethanol or acetone). The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[7]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
